DMT-2'-F-iBu-G
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H36FN5O7 |
|---|---|
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27?,29+,33-/m1/s1 |
Clave InChI |
QQQXVSXVBFQISZ-HHEKIFFQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DMT-2'-F-iBu-G: Chemical Properties and Stability
Introduction
This compound, also known by its synonyms 5'-DMT-2'-F-ibu-dG or N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-deoxyguanosine, is a critical building block in the chemical synthesis of modified oligonucleotides. This high-value nucleoside phosphoramidite (B1245037) is integral to the development of therapeutic oligonucleotides, particularly antisense therapies and siRNAs.
The defining features of this molecule are the modifications to the standard deoxyguanosine structure. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the exocyclic amine of the guanine (B1146940) base is protected by an isobutyryl (iBu) group, and, most significantly, the 2'-position of the sugar ring is substituted with a fluorine atom. This 2'-fluoro modification confers desirable pharmacological properties to the final oligonucleotide, including enhanced nuclease resistance and strong binding affinity to target RNA molecules.[1][2]
This document provides a comprehensive overview of the chemical properties, stability, and common experimental applications of this compound and its corresponding phosphoramidite derivative, which is the form used in automated oligonucleotide synthesis.
Chemical Properties
The foundational data for this compound (the protected nucleoside) and its activated phosphoramidite derivative are summarized below. The phosphoramidite is the commercially prevalent form used for incorporation into growing oligonucleotide chains.
Quantitative Data Summary
| Property | This compound (Protected Nucleoside) | DMT-2'-F-dG(iBu)-CE-Phosphoramidite |
| Synonyms | 5'-DMT-2'-F-ibu-dG | 2'-fluoro-N2-isobutyryl-5'-O-(4, 4'-dimethoxytrityl)-2'-deoxyguanosine-3'-CE-Phosphoramidite; N2-iBu-2'-F-5'-O-DMT-2'-dG-3'-CE-Phosphoramidite |
| CAS Number | 144089-96-3[1][3] | 144089-97-4[3][4] |
| Molecular Formula | C₃₅H₃₆FN₅O₇[2] | C₄₄H₅₃FN₇O₈P[4] |
| Molecular Weight | 657.70 g/mol [2] | 857.91 g/mol [4] |
| Appearance | Solid | White to off-white powder[3] |
| Purity (Typical) | ≥97% | ≥98% (RP-HPLC), ≥99% (³¹P NMR)[3] |
| IUPAC Name | N-(9-((2R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | (2R,3R,5R)-5-(2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite |
Structural Features and Their Functions
-
5'-DMT Group (Dimethoxytrityl): An acid-labile protecting group on the 5'-hydroxyl. Its large size facilitates purification, and its removal with a mild acid (detritylation) is the first step in each cycle of oligonucleotide synthesis, freeing the 5'-hydroxyl for the next coupling reaction.
-
2'-Fluoro (2'-F) Group: This electronegative fluorine atom locks the sugar pucker into an A-form conformation, similar to RNA. This pre-organization enhances the binding affinity of the resulting oligonucleotide to its RNA target. Furthermore, it provides significant resistance to degradation by nucleases, increasing the in vivo stability and therapeutic potential of the drug substance.[1][2]
-
N²-iBu Group (Isobutyryl): A base-labile protecting group for the exocyclic amine of the guanine base. It prevents unwanted side reactions during the phosphoramidite coupling steps. It is removed during the final deprotection step with aqueous ammonia (B1221849) or other basic solutions.
-
3'-CE-Phosphoramidite Group: The reactive moiety that enables the formation of the phosphodiester (or phosphorothioate) backbone. The diisopropylamine (B44863) group is displaced by the 5'-hydroxyl of the preceding nucleotide, and the cyanoethyl (CE) group protects the phosphate (B84403), which is also removed during the final deprotection.
Stability and Storage
The stability of this compound phosphoramidite is critical for ensuring high coupling efficiency during oligonucleotide synthesis. Improper handling or storage can lead to degradation, primarily through hydrolysis and oxidation, resulting in failed sequences and impurities.
Recommended Storage and Handling
| Form | Storage Temperature | Shelf Life | Conditions |
| Solid Powder | -20±5°C[3] | >1 year | Keep in a desiccator under an inert atmosphere (e.g., Argon). |
| Stock Solution | -20°C[1][4] | 1 month | In anhydrous acetonitrile. Protect from light and moisture. |
| Stock Solution | -80°C[1][4] | 6 months | In anhydrous acetonitrile. Protect from light and moisture. |
Handling Precautions:
-
The phosphoramidite is highly sensitive to moisture and oxygen. Always handle under an inert gas (Argon or Nitrogen).
-
Use anhydrous solvents for dissolution.
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Solutions for use on an automated synthesizer should be freshly prepared.
Experimental Protocols & Methodologies
This compound phosphoramidite is exclusively used in solid-phase oligonucleotide synthesis.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of a this compound monomer into a growing oligonucleotide chain on a solid support follows a four-step cycle.
Methodology:
-
Support: Synthesis begins with the first nucleoside anchored to a solid support (e.g., Controlled Pore Glass, CPG).
-
Reagents:
-
Detritylation Agent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Monomer Solution: this compound phosphoramidite dissolved in anhydrous acetonitrile.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).
-
Capping Reagents: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizing Agent: Iodine solution (I₂ in THF/Water/Pyridine).
-
-
Cycle Steps:
-
Step 1: Detritylation: The DMT group is removed from the 5'-end of the support-bound nucleoside using the acidic detritylation agent. The support is washed thoroughly with acetonitrile.
-
Step 2: Coupling: The this compound phosphoramidite solution is mixed with the activator and delivered to the support. The activated monomer reacts with the free 5'-hydroxyl group.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion-mutant sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the iodine solution. For synthesizing phosphorothioate (B77711) backbones, a sulfurizing agent (e.g., DDTT) is used instead.
-
-
Iteration: The cycle is repeated until the desired sequence is synthesized.
Quality Control and Analysis
The purity of the phosphoramidite raw material is crucial. Analytical methods focus on confirming identity and quantifying impurities.
Methodology:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the material. The method separates the main compound from any related impurities.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR): A key test to confirm the presence and purity of the phosphoramidite group. The diastereomers typically appear as two distinct peaks. The absence of signals corresponding to phosphate impurities (from hydrolysis/oxidation) is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for impurity profiling and structural elucidation of unknown impurities.[5] This technique provides high sensitivity for detecting trace-level contaminants that could impact synthesis.[5]
Application in Antisense Technology
Oligonucleotides synthesized with 2'-F modified nucleosides like this compound are primarily used in antisense applications.
Mechanism of Action:
-
Delivery: The modified antisense oligonucleotide (ASO) is delivered into a target cell.
-
Hybridization: The ASO binds with high affinity and specificity to its complementary sequence on a target messenger RNA (mRNA) molecule, forming a DNA/RNA heteroduplex. The 2'-F modification enhances this binding affinity.
-
Gene Silencing: The cell's RNase H1 enzyme recognizes this heteroduplex and selectively cleaves the RNA strand. This degradation of the mRNA prevents it from being translated into a protein.
-
Therapeutic Effect: By reducing the expression of a disease-causing protein, the ASO produces a therapeutic effect.
References
The Rise of Fluorinated Oligonucleotides: A Technical Guide to 2'-Fluoro Modifications
For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery, synthesis, and unique properties of 2'-fluoro modified oligonucleotides, a cornerstone of modern nucleic acid therapeutics.
The strategic incorporation of fluorine at the 2' position of the ribose sugar has revolutionized the field of oligonucleotide therapeutics. This modification imparts remarkable properties, including enhanced nuclease resistance, high binding affinity to target sequences, and improved thermal stability, making 2'-fluoro modified oligonucleotides highly attractive for a range of applications, from antisense technology and RNA interference (RNAi) to the development of sophisticated aptamers. This whitepaper provides a comprehensive overview of 2'-fluoro-arabinonucleic acid (FANA) and 2'-fluoro-ribonucleic acid (2'-F-RNA), detailing their synthesis, biophysical characteristics, and the experimental protocols for their utilization.
A Leap in Stability and Affinity: The Impact of 2'-Fluorination
The introduction of a fluorine atom at the 2' position of the sugar moiety in a nucleotide has profound effects on the overall characteristics of the resulting oligonucleotide. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of A-form helices found in RNA. This pre-organization of the sugar contributes to a more stable duplex formation with complementary RNA strands.
Key Advantages of 2'-Fluoro Modifications:
-
Enhanced Nuclease Resistance: One of the most significant advantages of 2'-fluoro modifications is the increased resistance to degradation by cellular nucleases.[1][2][3] Unmodified oligonucleotides are rapidly broken down in biological systems, limiting their therapeutic potential. The 2'-fluoro group sterically hinders the approach of nucleases, significantly extending the half-life of the oligonucleotide in serum and cellular environments.[1][4]
-
Increased Binding Affinity: 2'-Fluoro modified oligonucleotides exhibit a higher binding affinity (melting temperature, Tm) for their target RNA sequences compared to their unmodified DNA or RNA counterparts.[5][6] This enhanced affinity is attributed to the favorable C3'-endo sugar pucker and altered hydration of the duplex.[7][8]
-
Improved Thermal Stability: The increased binding affinity directly translates to greater thermal stability of the resulting duplexes.[4][9] This is a crucial factor for in vivo applications where stable target engagement is required.
-
Compatibility with RNAi Machinery: In the context of RNA interference, siRNAs incorporating 2'-fluoro modifications are well-tolerated by the RNA-induced silencing complex (RISC), leading to potent and specific gene silencing.[1][4]
Quantitative Analysis of 2'-Fluoro Modified Oligonucleotides
The following tables summarize key quantitative data demonstrating the superior properties of 2'-fluoro modified oligonucleotides compared to their unmodified counterparts.
| Modification | Duplex Type | Melting Temperature (Tm) per Modification (°C) | Reference |
| 2'-F-RNA | RNA/RNA | ~ +2.0 | [5] |
| 2'-F-RNA | DNA/RNA | ~ +1.8 | [10] |
| 2'-F-RNA Phosphoramidates | Duplex with RNA | ~ +5.0 | [9][11] |
| 2'-F-RNA Phosphoramidates | Duplex with DNA | ~ +4.0 | [9][11] |
Table 1: Enhancement of Thermal Stability by 2'-Fluoro Modifications. This table illustrates the significant increase in the melting temperature (Tm) of nucleic acid duplexes upon the incorporation of 2'-fluoro modifications.
| Oligonucleotide Type | Condition | Half-life | Reference |
| Unmodified siRNA | 10% Fetal Bovine Serum | < 15 minutes | [1] |
| FANA/RNA hybrid siRNA | 10% Fetal Bovine Serum | ~ 6 hours | [1] |
| 2'-F-pyrimidine modified siRNA | Serum | > 24 hours | [4] |
Table 2: Nuclease Resistance of 2'-Fluoro Modified siRNAs. This table highlights the dramatic improvement in the stability of siRNAs in a serum-containing environment when modified with 2'-fluoro nucleotides.
Synthesis of 2'-Fluoro Modified Oligonucleotides
The synthesis of 2'-fluoro modified oligonucleotides can be achieved through both chemical and enzymatic methods, providing flexibility for various research and development needs.
Chemical Synthesis
The predominant method for synthesizing 2'-fluoro modified oligonucleotides is solid-phase phosphoramidite (B1245037) chemistry.[12][13] This method allows for the precise, sequential addition of 2'-fluoro-modified phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support.
This protocol is a generalized procedure based on established methods.[13]
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the desired initial nucleoside.
-
DMT Removal (Deblocking): Treat the support with a solution of trichloroacetic acid in dichloromethane (B109758) to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group.
-
Coupling: Activate the 2'-F-ANA phosphoramidite monomer using an activating agent (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is typically sufficient.[13]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution. For the introduction of a phosphorothioate (B77711) linkage, a sulfurizing agent is used instead.[13]
-
Repeat: Repeat steps 2-5 for each subsequent monomer to be added to the sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by treatment with ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[13]
-
Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Enzymatic Synthesis
Enzymatic methods offer an alternative approach for the synthesis of 2'-fluoro modified oligonucleotides, often utilizing engineered polymerases capable of incorporating 2'-fluoro-modified nucleoside triphosphates (2'-F-NTPs).[14][15] This approach is particularly useful for generating long modified nucleic acids or for applications like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate modified aptamers.
This protocol is based on the use of evolved RNA polymerases that show reduced discrimination against 2'-modified NTPs.[16][17]
-
Reaction Setup: Prepare a transcription reaction mixture containing:
-
DNA template with a T7 promoter sequence
-
T7 RNA polymerase mutant (e.g., Y639F)
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)
-
A mixture of the four nucleoside triphosphates, with one or more being the corresponding 2'-fluoro-dNTP. The presence of both magnesium and manganese ions at high concentrations can reduce discrimination against 2'-fluoro-dNTPs.[16][17]
-
RNase inhibitor
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate for an additional 15-30 minutes at 37°C.
-
Purification: Purify the synthesized 2'-F-RNA transcript using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin column chromatography.
-
Analysis: Analyze the integrity and purity of the transcript by denaturing PAGE.
Visualizing the Synthesis and Application of 2'-Fluoro Oligonucleotides
The following diagrams, generated using the DOT language, illustrate key processes involving 2'-fluoro modified oligonucleotides.
Figure 1: Solid-Phase Chemical Synthesis Workflow. This diagram outlines the cyclical process of solid-phase phosphoramidite chemistry used for the synthesis of 2'-fluoro modified oligonucleotides.
Figure 2: RNA Interference Pathway with 2'-F siRNA. This diagram illustrates the mechanism of gene silencing by a 2'-fluoro modified siRNA, highlighting its interaction with the RISC complex to mediate target mRNA cleavage.
Conclusion
2'-Fluoro modified oligonucleotides represent a significant advancement in nucleic acid chemistry, offering a powerful combination of stability, affinity, and biological activity. Their successful application in therapeutic modalities such as siRNAs and aptamers underscores their importance in modern drug development. The well-established chemical and enzymatic synthesis routes provide researchers with the tools necessary to explore the full potential of these remarkable molecules. As our understanding of nucleic acid biology deepens, the strategic use of 2'-fluoro modifications will undoubtedly continue to drive innovation in the development of next-generation genetic medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. idtdna.com [idtdna.com]
- 3. synoligo.com [synoligo.com]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genelink.com [genelink.com]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. glenresearch.com [glenresearch.com]
- 14. Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Incorporating DMT-2'-F-iBu-G into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The 2'-deoxy-2'-fluoro (2'-F) modification, in particular, has garnered significant interest due to its ability to enhance the nuclease resistance and binding affinity of oligonucleotides. This document provides a detailed protocol for the incorporation of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxy-2'-fluoroguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-iBu-G) into synthetic oligonucleotides.
The 2'-fluoro modification confers an RNA-like C3'-endo sugar pucker, which leads to a more thermodynamically stable A-form helix upon hybridization with a target RNA strand. This property, combined with increased resistance to nuclease degradation, makes oligonucleotides containing 2'-F-G valuable tools for applications such as antisense therapy, siRNA, and aptamer development.
Data Presentation
Table 1: Coupling Efficiency of 2'-Fluoro Phosphoramidites
| Phosphoramidite (B1245037) Type | Coupling Time (min) | Activator | Average Coupling Efficiency (%) | Reference |
| 2'-Fluoro Pyrimidines | 3 | Standard Activators | >99% | [1] |
| 2'-Fluoro Purines | 3 - 10 | Standard Activators | 94 - 96% | [2] |
| This compound | 3 (recommended) | Standard Activators | Not specified |
Table 2: Deprotection and Purification of 2'-Fluoro Modified Oligonucleotides
| Deprotection Method | Cleavage from Support | Deprotection Conditions | Typical Purity (%) | Typical Yield (%) | Reference |
| Ammonium (B1175870) Hydroxide (B78521) | Yes | 55°C, 8-12 hours | >85 (HPLC) | Good | [3] |
| AMA (Ammonia/Methylamine) | Yes | Room Temperature, 2 hours | >90 (HPLC) | Good | |
| Purification Method | Principle | Typical Purity (%) | Typical Yield (%) | Reference | |
| Cartridge Purification (DMT-on) | Reverse Phase | 80-95 | 40-60 | [4] | |
| RP-HPLC (DMT-on or DMT-off) | Reverse Phase | >95 | Variable | [5] | |
| Anion-Exchange HPLC | Ionic Interaction | >95 | Variable | [5] |
Experimental Protocols
I. Oligonucleotide Synthesis
This protocol outlines the automated solid-phase synthesis of oligonucleotides containing this compound using standard phosphoramidite chemistry.
Materials:
-
This compound phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, T, U)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation:
-
Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the phosphoramidite solution on an automated DNA/RNA synthesizer.
-
Ensure all other necessary reagents are fresh and properly installed on the synthesizer.
-
-
Synthesis Cycle: The synthesis follows a standard four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT group of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation can be monitored to assess coupling efficiency.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column. A recommended coupling time is 3 minutes to ensure efficient reaction with the free 5'-hydroxyl group of the oligonucleotide chain. For sequences rich in guanine (B1146940) or with known secondary structures, extending the coupling time to 5-10 minutes may be beneficial.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Post-Synthesis:
-
After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on). DMT-on purification is generally recommended for higher purity of the final product.
-
II. Cleavage and Deprotection
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups.
Method 1: Ammonium Hydroxide
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Solid support with synthesized oligonucleotide
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile/water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Method 2: AMA (Ammonium Hydroxide/Methylamine)
Materials:
-
AMA solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Solid support with synthesized oligonucleotide
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of freshly prepared AMA solution.
-
Seal the vial tightly and incubate at room temperature for 2 hours. Note: Do not heat AMA with 2'-fluoro modified oligonucleotides as it can lead to degradation.
-
Cool the vial on ice.
-
Carefully transfer the supernatant to a new tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile/water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
III. Purification
Method 1: Cartridge Purification (DMT-on)
Materials:
-
Reverse-phase purification cartridge (e.g., Poly-Pak™ or Glen-Pak™)
-
Loading buffer (e.g., 2% Trifluoroacetic acid)
-
Wash buffer (e.g., 5% Acetonitrile in 0.1 M TEAA)
-
Elution buffer (e.g., 50% Acetonitrile in water)
-
Detritylation solution (e.g., 80% Acetic acid)
Procedure:
-
Resuspend the crude DMT-on oligonucleotide in the loading buffer.
-
Load the solution onto the pre-equilibrated cartridge. The hydrophobic DMT group will bind to the reverse-phase matrix.
-
Wash the cartridge with the wash buffer to remove failure sequences (n-1, n-2, etc.) that lack the DMT group.
-
Elute the full-length DMT-on oligonucleotide with the elution buffer.
-
Treat the eluted oligonucleotide with the detritylation solution to remove the DMT group.
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
Procedure:
-
Dissolve the crude oligonucleotide (DMT-on or DMT-off) in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B. A typical gradient is from 0% to 100% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect the peak corresponding to the full-length oligonucleotide.
-
If DMT-on purification was performed, remove the DMT group as described in the cartridge purification protocol.
-
Lyophilize the collected fraction to remove the volatile TEAA buffer.
IV. Quality Control by MALDI-TOF Mass Spectrometry
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water with an ammonium citrate (B86180) additive)
-
Purified oligonucleotide sample
Procedure:
-
Sample Preparation:
-
Dissolve the purified oligonucleotide in nuclease-free water to a concentration of approximately 10-20 µM.
-
On the MALDI target plate, spot 0.5 µL of the matrix solution.
-
On top of the dried matrix spot, add 0.5 µL of the oligonucleotide solution.
-
Allow the spot to air-dry completely.
-
-
Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the negative ion linear or reflectron mode, depending on the required mass accuracy and resolution.
-
Compare the observed molecular weight with the calculated theoretical mass of the oligonucleotide to confirm the successful incorporation of the this compound modification and the overall sequence integrity.
-
Mandatory Visualization
Caption: Workflow for synthesis and evaluation of 2'-F ASOs.
Troubleshooting
Low Coupling Efficiency
-
Cause: Moisture in reagents or synthesizer lines.
-
Solution: Use anhydrous acetonitrile and ensure all reagents are fresh. Purge synthesizer lines thoroughly.
-
-
Cause: Degraded phosphoramidite.
-
Solution: Use freshly prepared phosphoramidite solutions. Store solid phosphoramidites under argon or nitrogen at -20°C.
-
-
Cause: Inefficient activation.
-
Solution: Use a fresh activator solution. Consider using a stronger activator like ETT.
-
-
Cause: Secondary structure of the growing oligonucleotide.
-
Solution: Increase the coupling time for the problematic step.
-
Incomplete Deprotection
-
Cause: Insufficient deprotection time or temperature.
-
Solution: Ensure the recommended incubation times and temperatures are followed. For stubborn protecting groups, a longer incubation may be necessary.
-
-
Cause: Degraded deprotection reagent.
-
Solution: Use freshly prepared AMA or a fresh bottle of concentrated ammonium hydroxide.
-
Poor Purification Yield
-
Cause (Cartridge): Overloading the cartridge.
-
Solution: Do not exceed the recommended capacity of the cartridge.
-
-
Cause (Cartridge): Premature loss of the DMT group.
-
Solution: Ensure the deblocking step on the synthesizer is complete and that the cleavage/deprotection conditions are not too harsh to cause detritylation.
-
-
Cause (HPLC): Poor peak resolution.
-
Solution: Optimize the HPLC gradient and flow rate. Ensure the column is not overloaded.
-
-
Cause (HPLC): Co-elution of impurities.
-
Solution: If purity is still an issue, a secondary purification method (e.g., anion-exchange HPLC) may be necessary.
-
References
Application Notes and Protocols for the Use of DMT-2'-F-iBu-G in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxy-2'-fluoroguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-iBu-G) in the synthesis of antisense oligonucleotides (ASOs). The incorporation of 2'-fluoro modifications into ASOs offers significant advantages in terms of nuclease resistance, binding affinity, and thermal stability, making it a valuable tool in the development of oligonucleotide therapeutics.
Introduction to 2'-Fluoro Modified Oligonucleotides
The 2'-fluoro (2'-F) modification is a second-generation chemical modification applied to antisense oligonucleotides to enhance their drug-like properties. Replacing the 2'-hydroxyl group of the ribose sugar with a fluorine atom imparts several beneficial characteristics. The high electronegativity of fluorine locks the sugar pucker in a C3'-endo conformation, which is characteristic of RNA and pre-organizes the oligonucleotide backbone for binding to the target RNA. This results in a higher binding affinity and increased thermal stability of the ASO-RNA duplex. Furthermore, the 2'-F modification provides significant resistance to nuclease degradation, thereby prolonging the half-life of the ASO in biological systems.
Properties of ASOs Incorporating 2'-F-iBu-G
The incorporation of this compound into an ASO confers the following key properties:
-
High Binding Affinity: The 2'-fluoro modification increases the melting temperature (Tm) of the ASO-RNA duplex, indicating a stronger and more stable interaction with the target mRNA. Each 2'-F modification can increase the Tm of a duplex by approximately 2°C[1].
-
Enhanced Nuclease Resistance: ASOs containing 2'-F modifications exhibit significant resistance to degradation by both endonucleases and exonucleases present in serum and cellular environments[2][3]. This increased stability leads to a longer duration of action.
-
RNase H Activity: ASOs with a "gapmer" design, featuring a central block of DNA or other RNase H-competent monomers flanked by 2'-F modified nucleotides, can effectively recruit RNase H to cleave the target mRNA[1].
-
Reduced Immunostimulation: In some cases, 2'-F modifications have been associated with a reduced innate immune response compared to unmodified oligonucleotides.
Quantitative Data Summary
The following table summarizes the comparative performance of ASOs with different 2'-modifications.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Nuclease Resistance | In Vitro Potency (IC50) |
| 2'-Fluoro (2'-F) | +1.3 to +2.0[1][4] | High[2][5] | Potent (sequence dependent) |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | Moderate to High | Moderate to Potent |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.5 | Very High | Potent |
| Unmodified DNA | Baseline | Low | Low to Moderate |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-F Modified Antisense Oligonucleotide
This protocol outlines the steps for the synthesis of a chimeric antisense oligonucleotide with a central DNA gap and 2'-F modified wings using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.
1. Materials and Reagents:
-
This compound phosphoramidite
-
Other required DNA and 2'-F modified phosphoramidites (A, C, T/U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)[6]
-
Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[6]
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous acetonitrile (B52724)
2. Synthesis Cycle:
The synthesis proceeds in a 3' to 5' direction through repetitive cycles of four main steps:
-
Step 1: Detritylation (DMT Removal)
-
Wash the solid support with anhydrous acetonitrile.
-
Pass the deblocking solution through the synthesis column for 60-90 seconds to remove the 5'-DMT protecting group.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
Simultaneously deliver the this compound phosphoramidite solution (0.1 M in acetonitrile) and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 3-5 minutes . Note: Modified phosphoramidites often require longer coupling times than standard DNA amidites.
-
Wash the support with anhydrous acetonitrile.
-
-
Step 3: Capping
-
Deliver a mixture of capping solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the support with anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
Deliver the oxidizing solution to the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Allow the oxidation reaction to proceed for 45-60 seconds.
-
Wash the support with anhydrous acetonitrile.
-
Repeat this cycle for each subsequent nucleotide in the sequence.
Protocol 2: Cleavage and Deprotection
1. Materials and Reagents:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
2. Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 10-15 minutes for cleavage and removal of the cyanoethyl phosphate protecting groups and the isobutyryl group from guanine.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness.
-
For DMT-on purification: The oligonucleotide can now be purified by reverse-phase HPLC. The DMT group is removed post-purification using 80% acetic acid.
-
For DMT-off oligonucleotides: The dried pellet contains the fully deprotected oligonucleotide.
Protocol 3: Purification and Analysis
1. Purification:
-
The crude oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).
-
Desalting of the purified oligonucleotide can be performed using a size-exclusion column.
2. Analysis:
-
Mass Spectrometry: Confirm the molecular weight of the final product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Purity Analysis: Assess the purity of the oligonucleotide by HPLC (RP or AEX) or Capillary Gel Electrophoresis (CGE).
-
Quantification: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.
Visualizations
References
Application Notes and Protocols for Solid-Phase Synthesis of RNA with 2'-Fluoro Modifications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of RNA oligonucleotides containing 2'-fluoro modifications. The incorporation of a fluorine atom at the 2' position of the ribose sugar confers unique and beneficial properties to RNA molecules, making them valuable tools in therapeutic and diagnostic applications.
Introduction
The substitution of the 2'-hydroxyl group with a 2'-fluoro modification in RNA has a profound impact on its chemical and biological properties. The high electronegativity of the fluorine atom influences the sugar pucker, favoring an A-form helical geometry similar to natural RNA. This modification enhances the binding affinity of oligonucleotides to their complementary RNA targets and significantly increases their resistance to nuclease degradation, a critical feature for in vivo applications.[1][2][3][4][5] Consequently, 2'-fluoro-modified RNAs are extensively utilized in the development of aptamers, short interfering RNAs (siRNAs), and antisense oligonucleotides.[1][2][6][7]
Key Features of 2'-Fluoro Modified RNA:
-
Increased Thermal Stability: The 2'-fluoro modification generally increases the melting temperature (Tm) of RNA duplexes. The stabilization is additive, with an approximate increase of 1.8°C to 2°C per incorporation when hybridized to an RNA target.[1][4]
-
Enhanced Nuclease Resistance: While 2'-fluoro-RNA phosphodiester linkages themselves are not completely resistant to nucleases, they offer greater stability compared to unmodified RNA.[1] When combined with a phosphorothioate (B77711) backbone, the nuclease resistance is significantly enhanced.[4][8]
-
A-form Helix Geometry: 2'-Deoxy-2'-fluoro-nucleosides adopt an RNA-type C3'-endo sugar conformation, which pre-organizes the oligonucleotide into an A-form helix, favorable for binding to RNA targets.[3][4][9]
-
Compatibility with RNase H: Uniformly modified 2'-fluoro-RNA/RNA duplexes are not substrates for RNase H. However, chimeric oligonucleotides containing a central DNA gap flanked by 2'-fluoro-RNA regions can effectively elicit RNase H activity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of 2'-fluoro modified RNA.
Table 1: Phosphoramidite (B1245037) Coupling and Deprotection Parameters
| Parameter | 2'-Fluoro-dA(bz) Phosphoramidite | 2'-Fluoro-dC(bz) Phosphoramidite | 2'-Fluoro-dG(ibu) Phosphoramidite | 2'-Fluoro-dU Phosphoramidite | Standard RNA Phosphoramidites |
| Coupling Time | 3 minutes (recommended) | Standard to extended | Standard to extended | Standard to extended | ~12 minutes |
| Deprotection (Base & Phosphate) | Concentrated ammonia (B1221849) at 55°C for 8 hours, or AMA at 65°C for 10 minutes. | Standard ammonia treatment (e.g., overnight at room temperature).[10] | Standard ammonia treatment. | Standard ammonia treatment. | Methylamine (B109427) in aqueous ammonia or anhydrous ammonia/methylamine gas. |
| 2'-OH Deprotection | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Triethylamine trihydrofluoride (TEA·3HF) or HF/pyridine. |
Table 2: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
| Modification | Change in Tm per Modification (vs. DNA/RNA duplex) | Change in Tm per Modification (vs. RNA/RNA duplex) |
| 2'-Fluoro-RNA | +1.8°C[1] | +1.0 to 2.0°C[5] |
| 2'-O-Methyl-RNA | +1.3°C[1] | ~+1.5°C[4] |
| RNA | +1.0°C[1] | Baseline |
| DNA | Baseline | - |
Experimental Protocols
I. Synthesis of 2'-Fluoro-Modified Phosphoramidites
The synthesis of 2'-fluoro-modified nucleoside phosphoramidites is a multi-step process that is typically performed by specialized chemical suppliers. The general strategy involves the fluorination of a suitably protected nucleoside, followed by the introduction of a 5'-dimethoxytrityl (DMT) group and subsequent phosphitylation at the 3'-hydroxyl position.
A common route for synthesizing 2'-fluoro-2'-deoxyguanosine involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent.[11] For pyrimidines, one approach involves the conversion from a 2'-fluoro-2'-deoxyuridine precursor.[12] The synthesis of 2-fluoro-2'-deoxyadenosine and its corresponding phosphoramidite has also been well-documented.[13]
II. Solid-Phase Synthesis of 2'-Fluoro-Modified RNA
The following protocol outlines the automated solid-phase synthesis of RNA oligonucleotides containing 2'-fluoro modifications using standard phosphoramidite chemistry. This procedure is applicable to most automated DNA/RNA synthesizers.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
2'-Fluoro-modified phosphoramidites (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (0.1 M).
-
Standard DNA or RNA phosphoramidites (if creating chimeric oligonucleotides).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping reagents (Cap A and Cap B).
-
Oxidizing solution (iodine in THF/water/pyridine).
-
Deblocking solution (trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
Workflow Diagram:
Caption: Automated solid-phase synthesis cycle for 2'-fluoro RNA.
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and specify the positions for the incorporation of 2'-fluoro-modified phosphoramidites.
-
Column Installation: Install the appropriate CPG column containing the initial nucleoside.
-
Reagent Lines: Ensure all reagent lines are properly connected and primed.
-
Initiation of Synthesis: Start the synthesis program. The synthesizer will perform the following steps for each monomer addition:
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside using trichloroacetic acid.
-
Coupling: The 2'-fluoro-modified phosphoramidite is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of at least 3 minutes is recommended for 2'-fluoro amidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Final Deblocking (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") by the synthesizer.
III. Cleavage, Deprotection, and Purification
Materials and Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (AMA).
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) (for chimeric RNA with 2'-OH).
-
Deprotection and purification cartridges (e.g., Glen-Pak™).
-
HPLC system with an appropriate column (e.g., reverse-phase or ion-exchange).
-
Desalting columns.
Workflow Diagram:
Caption: Workflow for cleavage, deprotection, and purification.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide or AMA.
-
Incubate at the recommended temperature and time (e.g., 55°C for 8 hours for ammonia, or 65°C for 10 minutes for AMA).
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide using a speed vacuum concentrator.
-
-
2'-OH Silyl Group Removal (for chimeric oligonucleotides):
-
If the oligonucleotide contains standard RNA monomers with TBDMS protecting groups, a desilylation step is required.
-
Resuspend the dried oligonucleotide in a solution of TEA·3HF in NMP.
-
Incubate at 65°C for approximately 1.5 to 2.5 hours.[14][15]
-
Quench the reaction and precipitate the oligonucleotide.
-
-
Purification:
-
DMT-on Purification: If the final DMT group was left on, the oligonucleotide can be easily purified using a reverse-phase cartridge (e.g., Glen-Pak™). The DMT-on oligonucleotide will be retained by the cartridge, while truncated failures will be washed away. The DMT group is then removed, and the purified oligonucleotide is eluted.
-
HPLC Purification: For higher purity, HPLC is recommended.
-
Reverse-Phase HPLC: Can be used for both DMT-on and DMT-off oligonucleotides.
-
Ion-Exchange HPLC: Separates oligonucleotides based on charge and is effective for purifying full-length products from shorter failure sequences.
-
-
PAGE Purification: Denaturing polyacrylamide gel electrophoresis can also be used for purification, especially for longer oligonucleotides.
-
-
Desalting:
-
After purification, the oligonucleotide solution will contain salts that need to be removed.
-
Use a desalting column or perform ethanol (B145695) precipitation to obtain the final, salt-free oligonucleotide.
-
-
Quantification and Quality Control:
-
Resuspend the purified oligonucleotide in an appropriate RNase-free buffer.
-
Determine the concentration by measuring the absorbance at 260 nm (A260).
-
Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis.
-
Applications in Drug Development
The unique properties of 2'-fluoro-modified RNA make it a valuable modality in the development of nucleic acid-based therapeutics.
Signaling Pathway Intervention Diagram:
Caption: Therapeutic intervention using 2'-fluoro modified RNA.
-
Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. The increased nuclease resistance and stability of 2'-fluoro-modified RNA make it an ideal chemistry for the development of therapeutic aptamers.[2]
-
siRNA: Small interfering RNAs mediate gene silencing through the RNA interference (RNAi) pathway. Incorporating 2'-fluoro modifications into siRNA duplexes enhances their stability in biological fluids, reduces off-target effects, and can improve their in vivo efficacy.[1][7][16][17]
-
Antisense Oligonucleotides: These are designed to bind to a specific mRNA sequence and modulate its function. The high binding affinity of 2'-fluoro-modified oligonucleotides to RNA targets makes them potent antisense agents.
Conclusion
The solid-phase synthesis of RNA with 2'-fluoro modifications is a robust and well-established methodology that enables the production of highly stable and effective oligonucleotides for a wide range of research and therapeutic applications. By following the detailed protocols and considering the quantitative data presented, researchers can successfully synthesize and purify these valuable molecules for their specific needs in drug discovery and development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. 2' Fluoro RNA Modification [biosyn.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA | Semantic Scholar [semanticscholar.org]
- 8. N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite | 136834-22-5 | PB08393 [biosynth.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. glenresearch.com [glenresearch.com]
- 16. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Applications of 2'-Fluoro Modified Oligonucleotides in Gene Silencing Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of synthetic oligonucleotides to modulate gene expression is a cornerstone of modern molecular biology and drug development. Among the various chemical modifications developed to enhance the therapeutic potential of these molecules, the 2'-deoxy-2'-fluoro (2'-F) modification has emerged as a particularly valuable tool in gene silencing applications, primarily in the context of RNA interference (RNAi). The phosphoramidite (B1245037) DMT-2'-F-iBu-G is a key reagent for incorporating 2'-fluoro guanosine (B1672433) into synthetic oligonucleotides, thereby conferring beneficial properties. This document provides a detailed overview of the applications of 2'-F modified oligonucleotides in gene silencing, complete with experimental protocols and comparative data.
While specific quantitative data for oligonucleotides containing exclusively this compound is not extensively available in public literature, the data presented herein is based on studies of siRNAs containing 2'-Fluoro modified pyrimidines and purines. It is a reasonable scientific assumption that the principles of increased nuclease resistance and potent gene silencing activity extend to oligonucleotides incorporating 2'-F-G synthesized using this compound.
Key Advantages of 2'-Fluoro Modifications in Gene Silencing
The incorporation of 2'-F modifications into small interfering RNAs (siRNAs) and other gene-silencing oligonucleotides offers several distinct advantages over unmodified RNA:
-
Enhanced Nuclease Resistance: The 2'-F modification significantly increases the resistance of oligonucleotides to degradation by endo- and exonucleases present in serum and intracellularly. This leads to a longer half-life of the therapeutic agent.[1][2][3]
-
Increased Thermal Stability: Duplexes containing 2'-F modified nucleotides exhibit higher melting temperatures (Tm) compared to their unmodified RNA counterparts, indicating stronger binding affinity to the target mRNA.[3][4]
-
Potent Gene Silencing Activity: 2'-F modifications are well-tolerated by the RNA-induced silencing complex (RISC), the core machinery of the RNAi pathway.[5] In many cases, 2'-F modified siRNAs demonstrate equal or even superior gene silencing potency compared to unmodified siRNAs.[2][3]
-
Reduced Immune Stimulation: Unmodified siRNAs can sometimes trigger an innate immune response. The 2'-F modification has been shown to reduce the immunostimulatory potential of siRNAs.[2][3]
Quantitative Data Summary
The following tables summarize the comparative performance of 2'-Fluoro modified siRNAs versus unmodified siRNAs based on published studies.
Table 1: Nuclease Resistance in Human Plasma
| siRNA Modification | Half-life (t½) | Percent Intact after 24h |
| Unmodified siRNA | < 1 minute | < 1% |
| 2'-F Modified siRNA | > 24 hours | > 50% |
Data adapted from a study comparing 2'-OH and 2'-F modified GL2 siRNAs in human plasma.[1]
Table 2: In Vivo Gene Silencing Efficacy (Mouse Model)
| siRNA Target & Modification | Dose (mg/kg) | Target Protein Reduction |
| Factor VII (unmodified) | 3 | ~50% |
| Factor VII (2'-F modified) | 3 | ~75% |
Data represents the silencing of endogenously expressed coagulation Factor VII (FVII) in mice, demonstrating the in vivo potency of 2'-F modified siRNAs.[2][3]
Table 3: Thermal Stability of siRNA Duplexes
| siRNA Modification | Melting Temperature (Tm) |
| Unmodified siRNA | 71.8 °C |
| 2'-F Modified siRNA (all pyrimidines) | 86.2 °C |
This data highlights the significant increase in thermal stability conferred by the 2'-F modification.[2]
Experimental Protocols
Protocol 1: Synthesis of 2'-Fluoro Modified Oligonucleotides
The synthesis of 2'-F modified oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry. This compound, along with other 2'-F modified and standard phosphoramidites, is used in an automated DNA/RNA synthesizer.
Methodology:
-
Solid Support: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the initial nucleoside.
-
Deprotection (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: Activate the 2'-F modified phosphoramidite (e.g., this compound) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified nucleotides may need to be extended.[6]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).
-
Repeat: Repeat the deprotection, coupling, capping, and oxidation steps for each subsequent nucleotide to be added.
-
Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphates using a suitable deprotection solution (e.g., ammonium (B1175870) hydroxide:ethanol mixture).[6]
-
Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: In Vitro Gene Silencing using 2'-F Modified siRNA
This protocol describes the transfection of cultured mammalian cells with 2'-F modified siRNA to achieve target gene knockdown.
Methodology:
-
Cell Culture: Plate mammalian cells in a suitable growth medium and allow them to reach 50-70% confluency on the day of transfection.
-
siRNA Preparation: Resuspend the lyophilized 2'-F modified siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For a 24-well plate, dilute 1 µl of the 20 µM siRNA stock into 50 µl of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in 50 µl of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the 100 µl of the siRNA-transfection reagent complex to each well of the 24-well plate containing cells in fresh growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Gene Expression:
-
mRNA Level: Harvest the cells and extract total RNA. Analyze the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Protein Level: Lyse the cells and perform a Western blot to determine the level of the target protein.
-
Visualizations
Caption: The RNA interference (RNAi) pathway for 2'-F modified siRNA.
Caption: Experimental workflow for gene silencing studies.
References
- 1. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA | Semantic Scholar [semanticscholar.org]
- 5. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing coupling efficiency of 2'-F-ibu-dG phosphoramidite
Welcome to the technical support center for 2'-F-ibu-dG phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of this modified phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2'-F-ibu-dG phosphoramidite and what are its key features?
A1: 2'-F-ibu-dG phosphoramidite is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. Its key features are:
-
2'-Fluoro (2'-F) modification: A fluorine atom at the 2' position of the ribose sugar enhances the binding affinity (Tm) of the resulting oligonucleotide to its target RNA or DNA sequence and increases nuclease resistance.[1]
-
Isobutyryl (ibu) protecting group: This group protects the exocyclic amine of the guanine (B1146940) base during synthesis.[2]
-
Phosphoramidite group: The 3'-phosphoramidite moiety enables the sequential addition of the nucleoside to the growing oligonucleotide chain during solid-phase synthesis.
Q2: Why am I observing lower coupling efficiency with 2'-F-ibu-dG phosphoramidite compared to standard DNA phosphoramidites?
A2: The 2'-fluoro modification, due to its high electronegativity, can reduce the nucleophilicity of the 5'-hydroxyl group of the growing oligonucleotide chain, leading to a slower coupling reaction. This steric hindrance can result in lower coupling efficiencies under standard synthesis conditions.[]
Q3: What are the recommended deprotection conditions for oligonucleotides containing 2'-F-ibu-dG?
A3: The isobutyryl (iBu) protecting group on guanine is more robust than other protecting groups, and its removal is often the rate-limiting step in deprotection.[2] Standard deprotection is typically achieved with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. For faster deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used.[2][4] Unlike standard RNA, oligonucleotides containing 2'-F modifications do not require a separate 2'-desilylation step.[5]
Q4: Can I use the same activators for 2'-F-ibu-dG as for standard phosphoramidites?
A4: While standard activators like 1H-Tetrazole can be used, more reactive activators are often recommended to overcome the reduced reactivity of 2'-fluoro phosphoramidites. Activators such as 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are commonly used to improve coupling efficiency.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using 2'-F-ibu-dG phosphoramidite and provides systematic solutions.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low yield of full-length oligonucleotide product.
-
Presence of significant n-1 deletion sequences in HPLC or mass spectrometry analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Coupling Time | The 2'-fluoro modification slows down the coupling reaction. Extend the coupling time to 10-15 minutes or longer to ensure the reaction goes to completion.[7] |
| Suboptimal Activator | Standard activators may not be sufficiently reactive. Switch to a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[6] |
| Moisture Contamination | Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis and reduced coupling. Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidite solution, are anhydrous.[8] |
| Degraded Phosphoramidite | Improper storage or prolonged exposure to air can degrade the phosphoramidite. Use fresh, high-quality 2'-F-ibu-dG phosphoramidite. |
| Incorrect Phosphoramidite Concentration | A concentration of 0.1 M is generally recommended for modified phosphoramidites.[7] |
Experimental Protocols
Protocol 1: General Protocol for Optimizing Coupling Efficiency
This protocol provides a framework for systematically optimizing the coupling conditions for 2'-F-ibu-dG phosphoramidite.
-
Reagent Preparation:
-
Prepare a fresh 0.1 M solution of 2'-F-ibu-dG phosphoramidite in anhydrous acetonitrile.
-
Prepare fresh solutions of the chosen activators (e.g., 0.25 M ETT or 0.5 M DCI) in anhydrous acetonitrile.
-
-
Synthesis Program:
-
Modify the standard DNA synthesis cycle to include an extended coupling step for the 2'-F-ibu-dG phosphoramidite.
-
Program a series of syntheses with varying coupling times (e.g., 5, 10, 15, and 20 minutes) to determine the optimal duration.
-
-
Post-Synthesis Analysis:
-
Cleave and deprotect the synthesized oligonucleotides.
-
Analyze the crude product by reverse-phase HPLC or mass spectrometry to determine the percentage of full-length product versus n-1 and other failure sequences.
-
-
Evaluation:
-
Compare the results from the different coupling times and activators to identify the conditions that yield the highest coupling efficiency.
-
Protocol 2: Deprotection of Oligonucleotides Containing 2'-F-ibu-dG
Standard Deprotection:
-
Treat the solid support with concentrated ammonium hydroxide for 16-17 hours at 55 °C.[4]
Fast Deprotection:
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Treat the solid support with the AMA solution for 10 minutes at 65 °C.[4][9]
Note: Always ensure the chosen deprotection method is compatible with any other modifications or labels present in the oligonucleotide.
Visual Guides
Below are diagrams illustrating key workflows and relationships relevant to optimizing the use of 2'-F-ibu-dG phosphoramidite.
Standard oligonucleotide synthesis cycle.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Troubleshooting low yield in modified oligonucleotide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in modified oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: My final yield of modified oligonucleotide is significantly lower than expected. What are the primary areas to investigate?
Low yield in modified oligonucleotide synthesis can stem from several stages of the process. The most common culprits are inefficient coupling of phosphoramidites, issues with reagents, incomplete capping of unreacted sites, problems during deprotection, and losses during purification. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How much does coupling efficiency really impact the final yield?
Coupling efficiency has a cumulative and dramatic effect on the final yield of the full-length oligonucleotide. Even a small decrease in average coupling efficiency per step results in a significant reduction of the final product, especially for longer oligonucleotides.[1][2][3][4]
Data Presentation: Impact of Coupling Efficiency on Final Yield
The following table illustrates the theoretical percentage of full-length product based on the average coupling efficiency and the length of the oligonucleotide.
| Oligonucleotide Length (bases) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68.1% | 82.6% | 90.9% |
| 40 | 45.5% | 67.6% | 82.2% |
| 60 | 30.4% | 55.3% | 74.4% |
| 80 | 20.3% | 45.2% | 67.3% |
| 100 | 13.5% | 37.0% | 60.9% |
| 120 | 9.0% | 30.2% | 55.1% |
| 150 | 5.0% | 22.4% | 47.4% |
Data compiled from multiple sources.[1][5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of low yield and the generation of n-1 and other truncated sequences.
Q: How can I determine if low coupling efficiency is the problem?
A Trityl Cation Assay is a real-time method to monitor the efficiency of each coupling step.[3][6] A decreasing intensity of the orange color of the trityl cation solution from cycle to cycle indicates a drop in coupling efficiency. Post-synthesis, HPLC analysis of the crude product can reveal the presence of failure sequences.[7][8]
Q: What are the common causes of low coupling efficiency and how do I fix them?
-
Moisture in Reagents: Water is a major inhibitor of the coupling reaction as it reacts with the activated phosphoramidite (B1245037).[6][9]
-
Solution: Use anhydrous acetonitrile (B52724) and ensure all other reagents are stored under dry conditions. Consider using in-line drying filters for gases on the synthesizer.[9]
-
-
Degraded Phosphoramidites or Activator: Phosphoramidites and activators can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality reagents.[6] Test new batches of phosphoramidites on a short, standard oligonucleotide sequence to verify their performance.
-
-
Suboptimal Coupling Time: Some modified phosphoramidites are bulkier and require longer coupling times to react completely.[10]
-
Solution: Increase the coupling time for modified bases. Consult the manufacturer's recommendations for specific modified amidites.
-
-
Inefficient Activator: The choice of activator can impact coupling efficiency.
-
Solution: For sterically hindered phosphoramidites, a more potent activator like DCI (4,5-dicyanoimidazole) may be more effective than the standard tetrazole.
-
Issue 2: Inefficient Capping
Inefficient capping of unreacted 5'-hydroxyl groups leads to the formation of deletion mutations (n-1, n-2, etc.), which can be difficult to separate from the full-length product.[11]
Q: How do I know if capping is inefficient?
The presence of significant n-1 peaks in your HPLC or Mass Spectrometry analysis of the crude product is a strong indicator of a capping failure.[11]
Q: What causes capping failure and how can it be resolved?
-
Degraded Capping Reagents: The capping reagents (Cap A: acetic anhydride (B1165640) and Cap B: N-methylimidazole) can degrade.
-
Solution: Prepare fresh capping solutions regularly.
-
-
Inadequate Reagent Delivery: Clogged lines or malfunctioning valves on the synthesizer can prevent sufficient delivery of capping reagents.
-
Solution: Perform regular maintenance on your synthesizer, including cleaning and checking fluidics.
-
-
Insufficient Capping Time: For longer oligonucleotides or those with significant secondary structure, a longer capping time may be necessary.[9]
-
Solution: Increase the capping time in your synthesis protocol.
-
Issue 3: Problems During Deprotection and Cleavage
Incomplete removal of protecting groups or unintended side reactions during deprotection can significantly reduce the yield of the desired product.
Q: My final product shows unexpected modifications or is still attached to the solid support. What could be the cause?
-
Ineffective Deprotection Reagents: The deprotection solution (e.g., ammonium (B1175870) hydroxide) may be old or of insufficient concentration.
-
Solution: Use fresh deprotection reagents. For certain modifications, specialized deprotection conditions may be required.
-
-
Incomplete Cleavage: The oligonucleotide may not be fully cleaved from the solid support.
-
Solution: Ensure the correct cleavage reagent and reaction time are used for the specific solid support and linker.
-
-
Side Reactions: Some modifications are sensitive to standard deprotection conditions, leading to their degradation.[4]
-
Solution: Use milder deprotection conditions or alternative protecting groups for sensitive modifications.
-
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
During each detritylation step of the synthesis cycle, the acidic solution containing the cleaved dimethoxytrityl (DMT) cation is collected.
-
The absorbance of the orange-colored DMT cation solution is measured spectrophotometrically at approximately 495 nm.
-
The stepwise coupling efficiency is calculated by comparing the absorbance of the trityl cation released at each step to the previous one. A stable or slowly decreasing absorbance indicates high coupling efficiency. A sharp drop in absorbance signifies a failure in the preceding coupling step.[12]
Protocol 2: Capping Efficiency Assay using HPLC
Objective: To determine the efficiency of the capping step.
Methodology:
-
Synthesize a short test oligonucleotide (e.g., a 10-mer).
-
In one of the synthesis cycles (e.g., at the 5th base), intentionally skip the phosphoramidite coupling step by injecting only acetonitrile. This creates a population of (n-1)-mers with free 5'-hydroxyl groups.
-
Proceed with the standard capping step and complete the synthesis of the full-length oligonucleotide.
-
Cleave and deprotect the oligonucleotide from the solid support.
-
Analyze the crude product using reverse-phase HPLC.
-
Quantify the peak areas of the full-length product and the capped (acetylated) n-1 product. The ratio of the capped n-1 peak area to the sum of the full-length and capped n-1 peak areas provides a measure of capping efficiency.[11]
Visualizations
Troubleshooting Workflow for Low Oligonucleotide Yield
Caption: A flowchart for troubleshooting low yield in modified oligonucleotide synthesis.
Standard Phosphoramidite Synthesis Cycle
Caption: The four main steps of the phosphoramidite synthesis cycle for oligonucleotides.
References
- 1. metabion.com [metabion.com]
- 2. idtdna.com [idtdna.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. genelink.com [genelink.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Preventing side reactions with 2'-fluoro modified phosphoramidites
Welcome to the technical support center for 2'-fluoro modified phosphoramidites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis and application of 2'-fluoro modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2'-fluoro modified phosphoramidites in oligonucleotide synthesis?
2'-Fluoro modifications offer several key benefits for oligonucleotides, making them valuable for therapeutic and diagnostic applications:
-
Increased Nuclease Resistance: The fluorine atom at the 2' position of the ribose sugar enhances the stability of the oligonucleotide backbone against degradation by nucleases.[1][2]
-
High Binding Affinity: 2'-Fluoro modified oligonucleotides exhibit a high binding affinity for complementary RNA targets, forming stable duplexes.[1][3][4] This is often reflected in a higher melting temperature (Tm).
-
Favorable Duplex Conformation: The modification encourages an A-form duplex geometry, which is ideal for applications like antisense and siRNA technology.[3]
-
Improved In Vitro Potency: Compared to unmodified small interfering RNAs (siRNAs), fully 2'-modified duplexes have shown improved stability and potency in vitro.[1]
Q2: What are the most common side reactions to be aware of during the synthesis of 2'-fluoro modified oligonucleotides?
Researchers may encounter several side reactions that can impact the quality and yield of the final product:
-
Incomplete Coupling: Failure of the phosphoramidite (B1245037) to couple to the growing oligonucleotide chain, leading to truncated sequences (n-1 deletions).[][] This can be exacerbated by steric hindrance from the modification or secondary structures in the sequence.[][]
-
Depurination: The loss of purine (B94841) bases (adenine and guanosine) from the oligonucleotide backbone. This can be caused by prolonged exposure to the acidic conditions of the detritylation step.[7]
-
Side-chain Modifications: Unintended reactions involving the reactive groups on the nucleobases or their protecting groups.[]
-
Phosphoramidite Hydrolysis: The breakdown of the phosphoramidite monomer due to trace amounts of water, rendering it inactive for coupling.[][7]
Q3: Can 2'-fluoro modifications lead to any non-specific effects in cellular assays?
Yes, it has been reported that 2'-fluoro-modified phosphorothioate (B77711) oligonucleotides can cause non-specific reductions of certain cellular proteins, such as P54nrb and PSF, through proteasome-mediated degradation.[2][8] These effects appear to be independent of the oligonucleotide sequence and can lead to impaired cell proliferation.[2][8] It is crucial to include appropriate controls in cellular experiments to assess potential off-target effects.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Truncated Sequences
Symptoms:
-
Low yield of the full-length oligonucleotide.
-
Presence of significant n-1 and other shorter sequences in the final product analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solutions, are anhydrous. Use fresh, high-purity solvents and store phosphoramidites under a dry, inert atmosphere.[][7] |
| Inefficient Activation | Use a more effective activator. While 1H-Tetrazole has been traditionally used, activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can be more efficient, especially for sterically hindered monomers.[9][10] |
| Steric Hindrance | Extend the coupling time to allow for complete reaction of the 2'-fluoro modified phosphoramidite.[][9] Increasing the concentration of the phosphoramidite and activator can also help drive the reaction to completion.[] |
| Secondary Structures | For sequences with high GC content or self-complementarity, consider using synthesis protocols designed to disrupt secondary structures, such as increasing the synthesis temperature (if the synthesizer allows). |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Impurities in the phosphoramidite material can lead to side reactions and lower coupling efficiency.[][11] |
Issue 2: Degradation of Oligonucleotides During Deprotection
Symptoms:
-
Presence of unexpected peaks in the analytical chromatogram after deprotection.
-
Mass spectrometry data indicating fragmentation of the oligonucleotide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Deprotection Conditions | 2'-deoxy-2'-fluoro nucleotides can be sensitive to certain deprotection conditions. It has been observed that these oligonucleotides can degrade under inappropriate deprotection protocols.[12] |
| Specific Deprotection Recommendations | For oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides, a milder deprotection strategy is recommended. Using aqueous methylamine (B109427) at approximately 35°C for 30 minutes has been shown to be effective while minimizing degradation.[12] If the oligonucleotide also contains standard RNA monomers, a subsequent step with a fluoride-based reagent (e.g., TEA·3HF) is required to remove the 2'-O-silyl protecting groups.[9][12] |
| Pre-treatment for Specific Modifiers | If the oligonucleotide contains other sensitive modifications, a pre-treatment step may be necessary to prevent side reactions during the primary deprotection. For example, some amino-modified oligos benefit from a diethylamine (B46881) pre-treatment.[13] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for 2'-Fluoro Modified Oligonucleotides
This protocol outlines a typical automated synthesis cycle. Note that specific parameters may need to be optimized based on the synthesizer and the specific sequence.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide using a solution of dichloroacetic or trichloroacetic acid in an inert solvent like dichloromethane.[3]
-
Coupling: Activation of the 2'-fluoro modified phosphoramidite with an activator (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile) and subsequent reaction with the 5'-hydroxyl group of the growing chain.[9] Coupling times may be extended to 10-30 minutes for modified nucleotides.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.[3]
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing solution, typically iodine in a tetrahydrofuran/pyridine/water mixture.[3][9]
Protocol 2: Deprotection of 2'-Fluoro Modified Oligonucleotides
This protocol is designed to minimize degradation of the 2'-fluoro-containing oligonucleotide.
-
Cleavage and Base Deprotection:
-
Treat the solid support-bound oligonucleotide with a solution of 40% aqueous methylamine.
-
Incubate at 35°C for 30 minutes.[12] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
-
Desilylation (if RNA bases are present):
-
If the oligonucleotide is a chimera containing standard ribonucleotides with 2'-O-silyl protection, after the methylamine step, add triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for an additional 15 minutes to remove the 2'-O-TBDMS groups.[12]
-
-
Quenching and Purification:
-
Quench the deprotection reaction (e.g., with sodium acetate).
-
Purify the full-length oligonucleotide using methods such as HPLC or PAGE.[9]
-
Quantitative Data Summary
Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
The following table summarizes the change in melting temperature (Tm) observed upon incorporation of 2'-fluoro modifications into oligonucleotide duplexes.
| Modification Context | Tm Increase per Modification (°C) | Target Strand | Reference |
| Single 2'-fluoronucleoside in a phosphoramidate (B1195095) decamer | ~2.0 | DNA or RNA | [3] |
| Uniformly modified oligo-2'-fluoronucleotide N3'→P5' phosphoramidates | ~4.0 | DNA | [3][4] |
| Uniformly modified oligo-2'-fluoronucleotide N3'→P5' phosphoramidates | ~5.0 | RNA | [3][4] |
| 2'-F RNA substitution in a standard RNA-RNA duplex | ~1.0 - 2.0 | RNA | [1] |
Visualizations
Caption: Automated solid-phase synthesis cycle for incorporating 2'-fluoro phosphoramidites.
Caption: Troubleshooting logic for oligonucleotide degradation during the deprotection step.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
Technical Support Center: Tackling Nuclease Degradation in RNA Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nuclease degradation in RNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a laboratory setting?
A1: RNases are ubiquitous enzymes that can degrade RNA and are prevalent in laboratory environments. Key sources of contamination include:
-
Personnel: Skin, hair, and saliva are major sources of RNases.[1][2] Always wear gloves and a lab coat, and change them frequently.[1][3][4]
-
Surfaces and Equipment: Benchtops, pipettors, glassware, and electrophoresis equipment can harbor RNases from dust and microorganisms.[5][6]
-
Reagents and Solutions: Aqueous solutions, including buffers and water, can be a significant source of RNase contamination if not properly prepared and handled.[3][6][7]
-
Samples: Endogenous RNases are present in many biological samples and must be inactivated promptly during sample collection and processing.[8][9]
-
Consumables: Non-certified plasticware such as pipette tips and tubes can introduce RNases.[10]
Q2: How can I assess the integrity of my RNA sample?
A2: Several methods are available to assess RNA integrity:
-
Denaturing Agarose Gel Electrophoresis: This is a common method where intact total RNA from eukaryotic samples will show sharp 28S and 18S ribosomal RNA (rRNA) bands. A 28S:18S rRNA ratio of approximately 2:1 is a good indicator of intact RNA.[11] Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[11]
-
Agilent 2100 Bioanalyzer: This automated electrophoresis system provides an RNA Integrity Number (RIN). The RIN is a more standardized and reliable measure of RNA quality.[4]
-
Spectrophotometry (A260/A280 and A260/A230 ratios): While these ratios assess the purity of the RNA sample from protein and organic contaminants, they do not provide direct information about RNA integrity.[12][13] A pure RNA sample typically has an A260/A280 ratio of ~2.0.[12][13]
Q3: What is the RNA Integrity Number (RIN) and how should I interpret it?
A3: The RNA Integrity Number (RIN) is a numerical score from 1 to 10 that assesses the integrity of an RNA sample, with 10 representing completely intact RNA and 1 representing highly degraded RNA.[1][14] The RIN is calculated by an algorithm that analyzes the entire electrophoretic trace of the RNA sample.[1] The acceptable RIN value depends on the downstream application.
| Downstream Application | Recommended RIN Score |
| RNA Sequencing (RNA-Seq) | > 8[1][14] |
| Microarray | > 7[1][14] |
| Quantitative PCR (qPCR) | > 7[1][14] |
| RT-qPCR | 5 - 6[1][14] |
| Gene Arrays | 6 - 8[1][14] |
Q4: What are RNase inhibitors and when should I use them?
A4: RNase inhibitors are proteins that bind to and inactivate a broad spectrum of RNases, thereby protecting RNA from degradation.[15][16][17] They are particularly useful in enzymatic reactions involving RNA, such as reverse transcription and in vitro transcription, where RNase contamination can compromise the results.[15][18] It is recommended to include RNase inhibitors as a precautionary measure in most enzymatic manipulations of RNA.[10][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to RNA degradation.
Problem: My RNA appears degraded on a gel (smearing, low 28S:18S ratio).
// Nodes start [label="Start:\nDegraded RNA\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample_handling [label="Review Sample\nCollection &\nStorage", fillcolor="#FBBC05", fontcolor="#202124"]; check_workspace [label="Evaluate\nWorkspace &\nTechnique", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Assess\nReagents &\nConsumables", fillcolor="#FBBC05", fontcolor="#202124"];
// Sample Handling Solutions improper_storage [label="Improper Storage?", fillcolor="#F1F3F4", fontcolor="#202124"]; slow_processing [label="Slow Processing?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_storage [label="Solution:\nFlash freeze samples\nin liquid N2.\nStore at -80°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_processing [label="Solution:\nMinimize thaw cycles.\nProcess on ice.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workspace Solutions contaminated_surfaces [label="Contaminated\nSurfaces?", fillcolor="#F1F3F4", fontcolor="#202124"]; improper_technique [label="Improper\nTechnique?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_surfaces [label="Solution:\nDecontaminate with\nRNaseZap or 0.1% DEPC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_technique [label="Solution:\nChange gloves frequently.\nUse barrier tips.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagents Solutions non_rnase_free_water [label="Non-RNase-Free\nWater/Buffers?", fillcolor="#F1F3F4", fontcolor="#202124"]; contaminated_consumables [label="Contaminated\nTips/Tubes?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_water [label="Solution:\nUse certified RNase-free\nwater or DEPC-treat.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_consumables [label="Solution:\nUse certified\nRNase-free consumables.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sample_handling; start -> check_workspace; start -> check_reagents;
check_sample_handling -> improper_storage [label="Yes"]; improper_storage -> solution_storage; check_sample_handling -> slow_processing [label="Yes"]; slow_processing -> solution_processing;
check_workspace -> contaminated_surfaces [label="Yes"]; contaminated_surfaces -> solution_surfaces; check_workspace -> improper_technique [label="Yes"]; improper_technique -> solution_technique;
check_reagents -> non_rnase_free_water [label="Yes"]; non_rnase_free_water -> solution_water; check_reagents -> contaminated_consumables [label="Yes"]; contaminated_consumables -> solution_consumables; }
Figure 1: Troubleshooting decision tree for degraded RNA samples.
Problem: Low A260/A280 or A260/A230 ratio.
A low A260/A280 ratio (<1.8) suggests protein contamination, while a low A260/A230 ratio (<2.0) indicates contamination with organic compounds like phenol (B47542) or guanidine (B92328) salts.[12][13]
-
Possible Cause: Carryover of reagents from the RNA extraction procedure.
-
Solution:
-
Ensure complete phase separation if using phenol-chloroform extraction.
-
Perform an additional wash step with the appropriate buffer if using a column-based purification method.
-
Re-precipitate the RNA to remove contaminants.
-
Experimental Protocols
Protocol 1: Preparation of an RNase-Free Workspace
This workflow outlines the essential steps to create and maintain an environment free of RNase contamination.
// Nodes start [label="Start: Establish\nRNase-Free Zone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; designate_area [label="1. Designate a\nSpecific Area", fillcolor="#FBBC05", fontcolor="#202124"]; decontaminate_surfaces [label="2. Decontaminate\nSurfaces", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_reagents [label="3. Prepare/Purchase\nRNase-Free Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; use_certified_consumables [label="4. Use Certified\nRNase-Free Consumables", fillcolor="#FBBC05", fontcolor="#202124"]; personal_protection [label="5. Adhere to Strict\nPersonal Protective\nEquipment (PPE) Usage", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Ready for\nRNA Experiments", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> designate_area; designate_area -> decontaminate_surfaces; decontaminate_surfaces -> prepare_reagents; prepare_reagents -> use_certified_consumables; use_certified_consumables -> personal_protection; personal_protection -> end; }
Figure 2: Workflow for establishing an RNase-free experimental area.
Protocol 2: Decontamination of Surfaces and Equipment
Choose the appropriate method based on the material to be decontaminated.
| Method | Procedure | Application |
| Baking | Bake at 180°C for several hours. | Glassware and metalware.[3] |
| DEPC Treatment | Soak in 0.1% (v/v) diethylpyrocarbonate (DEPC) in water for 1 hour, then autoclave. | Glassware.[3] Caution: DEPC is a suspected carcinogen and should be handled in a fume hood. |
| Hydrogen Peroxide | Soak in 3% hydrogen peroxide for 10-15 minutes, then rinse thoroughly with RNase-free water. | Polycarbonate and polystyrene materials (e.g., gel boxes).[3] |
| Commercial Reagents | Apply commercial RNase decontamination solutions (e.g., RNaseZap™) according to the manufacturer's instructions.[19][20][21] | Benchtops, pipettors, and other surfaces. |
Protocol 3: Preparation of DEPC-Treated Water
-
Add 1 ml of DEPC to 1 liter of water (0.1% v/v).[11]
-
Stir for at least 2 hours at 37°C or overnight at room temperature.[5]
-
Autoclave for at least 15 minutes to inactivate the DEPC.[5][11] The faint smell of ethanol (B145695) indicates successful DEPC hydrolysis.
-
Note: Do not use DEPC to treat solutions containing primary amines, such as Tris or HEPES buffers, as DEPC will react with them.[5][11]
Data on RNA Stability and Decontamination
Table 1: Recommended Storage Conditions for Purified RNA
| Storage Duration | Temperature | Storage Solution | Stability |
| Short-term | -20°C | RNase-free water or TE buffer | Up to a few weeks.[16] |
| Long-term | -80°C or Liquid Nitrogen | RNase-free water or TE buffer; or as an ethanol precipitate | Up to 1 year or more without significant degradation.[3][16][22] |
| Room Temperature | Room Temperature | Desiccated with a stabilizing agent | Can be stable for up to one year.[22] |
Table 2: Efficacy of RNase Inactivation Methods
| Method | Conditions | Efficacy | Notes |
| Autoclaving | 121°C, 20 minutes | Deactivates RNase A, but activity can be regained over time.[12][15] | Not sufficient for complete and irreversible inactivation. |
| DEPC Treatment | 0.1% DEPC, followed by autoclaving | Irreversibly inactivates RNases by modifying histidine residues.[5][23] | Effective for solutions, but cannot be used with all buffers. |
| Baking | 180°C, several hours | Inactivates RNases on glassware and metalware. | A reliable method for heat-stable items. |
| RNase Inhibitors | Varies by manufacturer | High affinity binding to RNases A, B, and C, preventing their activity.[8][24] | Ideal for protecting RNA during enzymatic reactions. |
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. nanoporetech.com [nanoporetech.com]
- 3. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 4. blog.genohub.com [blog.genohub.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How does DEPC work to inactivate RNases - General Lab Techniques [protocol-online.org]
- 7. RNA integrity number - Wikipedia [en.wikipedia.org]
- 8. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 9. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 10. US6777210B1 - Method and reagents for inactivating ribonucleases RNase A, RNase I and RNase T1 - Google Patents [patents.google.com]
- 11. neb.com [neb.com]
- 12. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribonuclease inhibitor as an intracellular sentry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. watchmakergenomics.com [watchmakergenomics.com]
- 20. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 21. RNase Decontamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Long Term Storage of Dry versus Frozen RNA for Next Generation Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 24. meridianbioscience.com [meridianbioscience.com]
Technical Support Center: Large-Scale Synthesis of 2'-Fluoro Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2'-fluoro oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, deprotection, and purification of 2'-fluoro oligonucleotides in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Inadequate quality of 2'-fluoro phosphoramidites. - Suboptimal activator strength or concentration. - Insufficient coupling time. - Moisture in reagents or solvents. | - Source high-purity 2'-fluoro phosphoramidites from a reputable vendor and perform incoming QC. - Use a stronger activator like DCI or extend the coupling time. A coupling time of 3-5 minutes is often recommended for 2'-fluoro monomers.[1][2] - Ensure all reagents and solvents are anhydrous. |
| Presence of (n-1) Impurities | - Incomplete detritylation. - Inefficient capping of unreacted 5'-hydroxyl groups. | - Optimize detritylation time; unoptimized contact times can lead to reduced yield and the formation of (n-1) impurities.[] - Ensure high capping efficiency by using fresh capping reagents. |
| Formation of Branched (n+x) Impurities | - Reaction of the incoming phosphoramidite (B1245037) with the exocyclic amino group of the 3'-terminal nucleoside on the solid support. | - Utilize universal supports to minimize the formation of these high molecular weight impurities.[4] - A post-synthetic treatment with neat triethylamine (B128534) trihydrofluoride can selectively cleave the phosphoramidate (B1195095) linkage of N-branched oligonucleotides.[4] |
| Degradation during Deprotection | - Harsh deprotection conditions, particularly with methylamine-containing reagents at elevated temperatures. - The 2'-fluoro modification can be sensitive to certain basic conditions. | - When using AMA (Ammonium Hydroxide (B78521)/Methylamine), perform the deprotection at room temperature to avoid degradation of the 2'-fluoro nucleotides.[2] - For RNA containing 2'-fluoro modifications, deprotection is similar to standard DNA deprotection, but care must be taken if other sensitive modifications are present.[5] |
| Incomplete Deprotection | - Inefficient removal of protecting groups from the nucleobases, especially guanine (B1146940). | - Ensure fresh deprotection reagents are used. The removal of the guanine protecting group is often the rate-determining step.[5][6][7] - Mass spectrometry is recommended to confirm complete deprotection, as chromatographic methods may not always resolve protected and deprotected species.[5][6][7] |
| Loss of HF during Synthesis/Deprotection | - The 2'-fluoro group can be eliminated under harsh conditions, leading to the formation of an unsaturated sugar and subsequent side products. | - Avoid overly harsh acidic or basic conditions during all synthesis and deprotection steps.[] |
| Difficulties in Purification | - Co-elution of the full-length product with closely related impurities (e.g., n-1 species). - The increased hydrophobicity of some modified oligonucleotides can affect chromatographic behavior. | - Employ high-resolution purification techniques such as ion-pair reversed-phase (IP-RP) HPLC or anion-exchange (AEX) chromatography.[8][9][10] - For phosphorothioate (B77711) 2'-fluoro oligonucleotides, polymer-based strong anion exchangers can be effective.[11] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in scaling up the synthesis of 2'-fluoro oligonucleotides?
The primary challenges in the large-scale synthesis of 2'-fluoro oligonucleotides include ensuring the quality and purity of raw materials like phosphoramidites, optimizing reaction conditions to maintain high coupling efficiency and minimize side reactions, developing robust and scalable purification methods to remove impurities, and managing the cost-effectiveness of the overall process.[12][13][14][15]
2. How does the 2'-fluoro modification affect the properties of an oligonucleotide?
The 2'-fluoro modification generally increases the thermal stability of duplexes with complementary RNA strands, with an additive stabilization of approximately 2°C per modification.[2] This is due to the fluorine atom inducing an RNA-like (A-form) sugar conformation.[2] Additionally, while 2'-fluoro phosphodiester linkages are not nuclease resistant, the corresponding phosphorothioate linkages exhibit high nuclease resistance.[2]
3. What types of impurities are commonly observed in the synthesis of 2'-fluoro oligonucleotides?
Common impurities include:
-
Shortmers (n-1, n-2, etc.): Resulting from incomplete coupling or capping.[4]
-
Longmers (n+1): Can arise from issues like GG dimer addition.[16]
-
Branched Oligonucleotides: Formation of impurities where two oligonucleotide chains are linked to the 3'-terminal nucleoside.[4]
-
Base Modifications: Such as N3-cyanoethyl-dT, which can form during deprotection.[12]
-
Products of HF loss: A unique impurity pathway for 2'-fluoro oligonucleotides under harsh conditions.[]
4. What are the recommended purification strategies for large-scale 2'-fluoro oligonucleotide production?
For large-scale purification, ion-exchange (IEX) chromatography is often favored due to its high loading capacity and scalability.[10] Ion-pair reversed-phase (IP-RP) chromatography is also a powerful technique for high-resolution separation of the target oligonucleotide from process-related impurities.[9] Non-chromatographic methods like solid-phase extraction (SPE) and precipitation can also be employed, particularly for initial cleanup or desalting steps.[8][17]
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of 2'-fluoro oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The general cycle for each nucleotide addition is as follows:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside using a solution of a mild acid, such as trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the 2'-fluoro phosphoramidite with an activator (e.g., DCI) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-5 minutes is recommended for 2'-fluoro monomers.[1][2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1) in subsequent cycles.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated for each nucleotide in the desired sequence.
Deprotection and Cleavage
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.
-
Standard Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide at 55°C for 17 hours.[2]
-
AMA Deprotection (for sensitive oligonucleotides): Treatment with a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (B109427) (AMA) at room temperature for 2 hours. Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.[2]
For oligonucleotides containing other sensitive modifications, milder deprotection schemes may be necessary.
Visualizations
Caption: Workflow for the large-scale synthesis of 2'-fluoro oligonucleotides, highlighting key challenges.
References
- 1. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. The Analytical Scientist | Oligonucleotides: Synthesis and Manufacturing Hurdles [theanalyticalscientist.com]
- 14. susupport.com [susupport.com]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. glenresearch.com [glenresearch.com]
- 17. Large-scale purification of oligonucleotides by extraction and precipitation with butanole - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding capping failures with bulky phosphoramidites
Technical Support Center: Oligonucleotide Synthesis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid capping failures, particularly when using bulky phosphoramidites during oligonucleotide synthesis.
Troubleshooting Guide: Capping Failures with Bulky Phosphoramidites
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the capping step in oligonucleotide synthesis?
The capping step is a critical process that chemically blocks any unreacted 5'-hydroxyl groups on the growing oligonucleotide chains after the coupling step.[1] This is typically achieved by acetylating these free hydroxyls, rendering them inert for subsequent coupling cycles. The main purpose of capping is to prevent the formation of deletion mutations, specifically "n-1" shortmers, which are oligonucleotides missing a single base.[1] If these unreacted hydroxyl groups are not capped, they can participate in the next coupling reaction, leading to a heterogeneous mixture of desired and truncated sequences that can be difficult to purify and may compromise downstream applications.[1]
Q2: What are the common causes of inefficient capping, especially with bulky phosphoramidites?
Inefficient capping can arise from several factors, often exacerbated by the steric hindrance introduced by bulky phosphoramidites:
-
Steric Hindrance: Bulky phosphoramidites, such as those with large protecting groups (e.g., 2'-O-TBDMS or 2'-O-TOM in RNA synthesis) or modifications, can create a crowded environment on the solid support. This steric bulk can impede the access of capping reagents to the unreacted 5'-hydroxyl groups on adjacent failure sequences.
-
Reagent Degradation: Capping reagents, typically acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), can degrade over time, particularly with exposure to moisture.[1]
-
Inadequate Reagent Delivery: Issues with the synthesizer's fluidics, such as clogged lines or malfunctioning valves, can lead to insufficient delivery of capping reagents to the synthesis column.[1]
-
Suboptimal Reagent Concentration: The concentration of the activator in the capping mixture, such as N-methylimidazole, can significantly impact capping efficiency. Lower concentrations may not be sufficient to drive the reaction to completion, especially when bulky phosphoramidites are used.[2]
Q3: How can I detect a capping failure in my oligonucleotide synthesis?
A failed capping step is typically identified through analysis of the final oligonucleotide product. The most common indicator is the presence of a significant amount of n-1 deletion mutants. These impurities can be detected using various analytical techniques:
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can resolve the full-length oligonucleotide from the shorter n-1 sequences, which will appear as a distinct band below the main product band.[1]
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase and anion-exchange HPLC can separate the desired product from deletion mutants.
-
Mass Spectrometry (MS): Mass spectrometry can identify the masses of the full-length product and any shorter, uncapped failure sequences.
Q4: What are the recommended troubleshooting steps if I suspect capping failure with bulky phosphoramidites?
If you suspect poor capping efficiency after using bulky phosphoramidites, consider the following troubleshooting workflow:
Caption: A logical workflow for troubleshooting capping failures.
Q5: Are there alternative capping reagents that are more effective with bulky phosphoramidites?
Yes, alternative capping strategies can be more effective. One such option is to use a phosphoramidite (B1245037) for capping, such as UniCap™ Phosphoramidite.[3] This reagent is the phosphoramidite of diethylene glycol monoethyl ether and has been shown to provide nearly quantitative capping.[3] The rationale is that the coupling reaction is highly efficient, and using a phosphoramidite for capping can overcome the accessibility issues that standard capping reagents might face with sterically hindered failure sequences.[3]
Data Presentation: Comparison of Capping Efficiencies
The following table summarizes the capping efficiencies of different capping solutions. This data is based on a test where a complete coupling failure was simulated, and the amount of uncapped material was quantified.
| Synthesizer | Cap A Solution | Cap B Solution | Capping Efficiency (%) |
| Expedite | THF/Ac₂O (9:1) | 10% MeIm/THF/Pyr (8:1) | 90.5 ± 1.9 |
| ABI 394 | THF/Pyr/Ac₂O (8:1:1) | 10% MeIm/THF | 89.0 ± 2.5 |
| ABI 394 | THF/Pyr/Ac₂O (8:1:1) | 16% MeIm/THF | 97.0 ± 0.5 |
| ABI 394 | THF/Pyr/Ac₂O (8:1:1) | 6.5% DMAP/THF | 99.8 ± 0.1 |
| ABI 394 | - | UniCap™ Phosphoramidite/Activator | 98.9 ± 0.2 |
Data adapted from Glen Research Report 17.13. MeIm = N-methylimidazole; DMAP = Dimethylaminopyridine.
Experimental Protocols
Protocol 1: Standard Acetic Anhydride Capping
This protocol describes the standard capping procedure on an automated DNA/RNA synthesizer.
-
Reagents:
-
Cap A: A solution of acetic anhydride in tetrahydrofuran (B95107) (THF), often with a weak base like pyridine (B92270) or lutidine. A common formulation is THF/Pyridine/Acetic Anhydride (8:1:1).
-
Cap B: A solution of N-methylimidazole (MeIm) or dimethylaminopyridine (DMAP) in THF. A typical concentration is 10% or 16% MeIm in THF.
-
-
Procedure (automated synthesizer cycle):
-
Following the coupling step, the synthesis column is washed with acetonitrile (B52724).
-
Cap A and Cap B solutions are delivered simultaneously to the synthesis column.
-
The capping mixture is allowed to react with the solid support for a specified time (e.g., 15-30 seconds).
-
The column is then washed thoroughly with acetonitrile to remove excess capping reagents and byproducts before proceeding to the oxidation step.
-
Protocol 2: Modified Capping for Bulky Phosphoramidites
When using bulky phosphoramidites, consider the following modifications to the standard protocol:
-
Extended Capping Time: Increase the capping reaction time by 50-100% to allow for better diffusion of the capping reagents and more complete reaction with sterically hindered 5'-hydroxyl groups. For example, if the standard capping time is 20 seconds, extend it to 30-40 seconds.
-
Increased Activator Concentration: Use a higher concentration of N-methylimidazole (e.g., 16% instead of 10%) in the Cap B solution to enhance the rate of the acetylation reaction.[3]
Protocol 3: UniCap™ Phosphoramidite Capping
This protocol outlines the use of UniCap™ Phosphoramidite as a capping agent.
-
Reagent Preparation:
-
Dilute the UniCap™ Phosphoramidite to the standard phosphoramidite concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
Place the prepared UniCap™ solution in an available phosphoramidite position on the synthesizer.
-
-
Synthesizer Cycle Modification:
-
Modify the synthesis cycle to include a second coupling step immediately after the primary phosphoramidite coupling.
-
In this second coupling step, the synthesizer should deliver the UniCap™ Phosphoramidite and an activator (e.g., tetrazole) to the synthesis column.
-
The standard capping step with acetic anhydride can be omitted from the cycle.
-
The reaction time for the UniCap™ coupling should be similar to a standard phosphoramidite coupling time.
-
Visualizations
Caption: The oligonucleotide synthesis cycle and the consequence of capping failure.
References
Technical Support Center: Incorporation of Multiple Modified Bases
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oligonucleotides containing multiple modified bases.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of oligonucleotides with multiple modifications.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Full-Length Product (Chemical Synthesis) | Incomplete Deprotection: Silyl (B83357) or other protecting groups are not fully removed.[1] | - Retreat the oligonucleotide with a fresh deprotection agent (e.g., TBAF for silyl groups).[1]- Ensure deprotection reagents are not compromised by water content; use fresh, anhydrous reagents.[1]- For base-sensitive modifications, use "ultramild" protecting groups that can be removed under milder conditions (e.g., methanolic potassium carbonate).[2][3] |
| Inefficient Coupling: Steric hindrance on the solid support or between the modified phosphoramidite (B1245037) and the growing chain reduces coupling efficiency. | - Use a solid support with a larger pore size (e.g., 500 Å) for longer oligos (>40 bases) to reduce steric hindrance inside the pores.[2]- Reduce the loading capacity of the solid support.[2][3]- Increase coupling time for bulky or challenging modified phosphoramidites.[4] | |
| Capping Failure: Unreacted 5'-hydroxyl groups are not capped, leading to the synthesis of n-1 and other deletion sequences.[2] | - Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methyl imidazole) are fresh and active.[5]- Optimize capping time to ensure all unreacted chains are blocked. | |
| Low Yield or No Product (Enzymatic Incorporation/PCR) | Polymerase Incompatibility: The selected DNA polymerase has low tolerance for the modified dNTPs, especially in consecutive incorporations.[6][7] | - Screen different DNA polymerases; some, like Vent (exo-) and KOD variants, show higher efficiency with modified substrates.[7][8]- Use engineered polymerases specifically developed for incorporating modified nucleotides, such as 2'-O-Me or other sugar modifications.[9]- If a specific polymerase is required, try adding the corresponding natural dNTP at a low concentration (fractional replacement).[10] |
| Suboptimal Reaction Conditions: Concentrations of dNTPs or Mg2+ are not optimized for the modified substrates. | - Titrate the concentration of modified dNTPs. Recommended starting ranges are typically 50-200 µM.[11] Note that excessive concentrations can inhibit the reaction.[11]- Optimize the Mg2+ concentration, typically between 1.5-2.0 mM.[11]- The addition of Mn2+ can sometimes accelerate the incorporation of modified nucleotides.[9] | |
| Primer/Template Secondary Structure: Complex sequences in the primer or template can inhibit polymerase extension. | - Use a "hot start" PCR setup with a modified polymerase or chemically modified dNTPs (e.g., CleanAmp™ dNTPs) to reduce non-specific priming at lower temperatures.[11][12]- Optimize the annealing temperature, often starting at 3°C below the primer's melting temperature.[11] | |
| Poor Resolution During HPLC Purification | Co-elution of Impurities: Failure sequences (e.g., n-1) are chromatographically similar to the full-length product.[1] | - For Reverse-Phase (RP) HPLC, use a "trityl-on" purification strategy. The hydrophobic 5'-DMT group on the full-length product significantly increases its retention time compared to capped failure sequences.[13]- Use Anion-Exchange (AEX) HPLC, which separates based on the number of phosphate (B84403) groups, effectively resolving different lengths.[14][15]- For complex mixtures, consider a two-dimensional approach combining RP-HPLC and AEX-HPLC.[15] |
| Secondary Structures: The oligonucleotide forms secondary structures that lead to broad or split peaks. | - Perform purification at an elevated temperature (e.g., 60°C) to denature secondary structures.- For AEX, purification can be carried out at high pH (e.g., pH 12) to destabilize hydrogen bonds, which is particularly useful for oligos with extensive secondary structure.[13] | |
| Incorrect Mass or Multiple Species in Mass Spectrometry | Incomplete Deprotection or Side Reactions: Mass peaks correspond to the oligo with protecting groups still attached or with adducts from deprotection reagents (e.g., EDA adducts).[1][16] | - Re-treat the sample with appropriate deprotection reagents.[1]- Analyze the unpurified reaction mixture by MALDI-TOF-MS to diagnose issues early in the synthesis process.[16]- Modify deprotection protocols; for example, a one-pot method using mild NH4OH followed by EDA can prevent unwanted side reactions.[1] |
| Depurination or Oxidation: The oligo is degrading during synthesis, deprotection, or analysis, leading to mass loss.[16] | - Use milder acid conditions for detritylation during synthesis.- Avoid excessive heat during deprotection if modifications are labile.- Incorporate MALDI-TOF-MS analysis at multiple stages (pre- and post-purification) to monitor the integrity of the oligonucleotide.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing a synthesis protocol for an oligonucleotide with multiple, different modifications?
The first step is to develop a retro-synthetic analysis.[17] Start with the final desired product and work backward to determine the optimal order and method for introducing each modification. Key considerations include the chemical compatibility of the modifications with each other and with the synthesis/deprotection reagents. Achieving orthogonality—ensuring that reactions occur independently without unwanted cross-reactions—is essential.[18] This can be managed through:
-
Temporal Separation: Introducing modifications at different stages (pre-synthesis, during synthesis via phosphoramidites, or post-synthesis).[18]
-
Chemical Selectivity: Using reagents and protecting groups that are specific to one type of modification.[18]
Q2: How do I choose between chemical synthesis and enzymatic methods for incorporating modified bases?
The choice depends on the type, number, and position of the modifications.
-
Chemical Synthesis (Solid-Phase): This method offers the most control and versatility for incorporating a wide variety of modifications, including those on the backbone, sugar, and base, at any desired position.[5][18] It is the standard for producing highly pure, shorter oligonucleotides (<150 bases) with complex, non-natural modifications.[13]
-
Enzymatic Methods (e.g., PCR, Primer Extension): These methods are ideal for creating long DNA or RNA strands where modified bases are incorporated throughout the sequence.[8] This approach is limited by the substrate tolerance of the DNA/RNA polymerase.[6][9] It is often more cost-effective for generating large quantities of long, modified nucleic acids, but may be challenging when multiple different types of modified dNTPs need to be incorporated simultaneously.[8]
Q3: Which analytical techniques are essential for characterizing oligonucleotides with multiple modifications?
A combination of techniques is necessary for comprehensive characterization.
-
Chromatography (for Purity): High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and separating the full-length product from impurities.[13][19]
-
Mass Spectrometry (for Identity and Sequence): Mass spectrometry confirms the molecular weight of the final product and identifies impurities.[16][21]
-
LC-MS: Coupling HPLC with mass spectrometry provides both purity and mass information in a single run.[21]
-
MALDI-TOF-MS: A rapid, high-throughput method for quality control and confirming the mass of small- to medium-sized oligos.[22]
-
Tandem MS (MS/MS): Can be used to verify the sequence of the oligonucleotide and pinpoint the location of modifications.[19]
-
Q4: When performing PCR with multiple modified dNTPs, what are the key parameters to optimize?
Optimizing multiplex PCR with modified bases requires careful adjustment of several components to avoid poor sensitivity and preferential amplification of certain targets.[23]
| Parameter | Optimization Strategy & Rationale |
| DNA Polymerase | Select a polymerase known for high fidelity and tolerance to modified bases. Thermostable polymerases like Vent (exo-) are often effective.[8] Some modifications, especially at the 2'-sugar position, may require specially engineered polymerases.[9] |
| dNTP Concentration | Maintain a balanced pool of dNTPs. The optimal concentration for each modified dNTP is typically between 0.2 to 0.4 mM .[24] Imbalances or excessive concentrations can inhibit the reaction and lower fidelity. |
| Mg²⁺ Concentration | Magnesium is a critical cofactor for the polymerase. The optimal concentration is usually between 1.5 and 2.0 mM [11], but it may need to be adjusted as dNTPs can chelate Mg²⁺ ions. |
| Primer Design | Primers should have similar melting temperatures (within 3°C of each other) and a GC content of 40-60%.[11] Avoid sequences that can form secondary structures or primer-dimers, as this competes for reaction reagents.[11] |
| Annealing Temperature | An incorrect annealing temperature can lead to non-specific amplification. A good starting point is 3-5°C below the lowest primer Tₘ. Touchdown PCR, which gradually lowers the annealing temperature, can enhance specificity.[11] |
Q5: What are the main challenges when incorporating modifications into therapeutic mRNA?
Incorporating modifications into mRNA presents unique challenges related to stability, immunogenicity, and translational efficiency.[25][26]
-
Stability: Natural RNA is highly susceptible to degradation by nucleases. Chemical modifications, such as 2'-O-methylation or phosphorothioate (B77711) linkages, are incorporated to enhance stability.[25]
-
Immunogenicity: Unmodified single-stranded RNA can trigger an innate immune response. Incorporating modified nucleosides (e.g., pseudouridine, N1-methylpseudouridine) can suppress this response by inhibiting activation of Toll-like receptors (TLRs).[25]
-
Translational Efficiency: The structure of the mRNA, including the 5' cap and the poly(A) tail, is critical for efficient translation. The length of the poly(A) tail is optimized (often around 120 bases) to maximize protein expression.[26] Both co-transcriptional and post-transcriptional capping methods have their own challenges related to efficiency and competition with GTP.[25]
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Enzymatic Incorporation of Modified dNTPs
This protocol outlines a typical workflow for incorporating modified nucleotides into a DNA strand via PCR.
-
Primer and Template Design: Design primers with matched melting temperatures (Tₘ) and a GC content between 40-60% to ensure specific annealing.[11]
-
Component Optimization:
-
Polymerase Selection: Choose a DNA polymerase with known tolerance for your specific modified bases.
-
Reagent Titration: Systematically test a range of concentrations for modified dNTPs (e.g., 50 µM to 400 µM) and MgCl₂ (e.g., 1.5 mM to 2.5 mM) to find the optimal balance for amplification efficiency.[11][24]
-
-
PCR Amplification:
-
Set up the reaction using optimized component concentrations. Consider using a "hot start" polymerase or dNTPs to minimize non-specific amplification during setup.[12]
-
Run a standard thermocycling protocol, optimizing the annealing and extension times. Longer extension times may be needed for less efficient incorporation of modified bases.[10]
-
-
Purification: Purify the final product using an appropriate method, such as HPLC or gel electrophoresis, to remove primers, unincorporated dNTPs, and failed reaction products.
-
Analysis and Verification:
Caption: Workflow for enzymatic incorporation of modified bases.
Protocol 2: Solid-Phase Chemical Synthesis Cycle
The phosphoramidite method is the standard for solid-phase oligonucleotide synthesis and proceeds in a four-step cycle for each nucleotide added.[4][18]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support, typically using a mild acid like dichloroacetic acid (DCA). This exposes the 5'-hydroxyl group for the next coupling step.[4][17]
-
Coupling: The next phosphoramidite monomer, activated by a reagent like tetrazole, is added. It couples to the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[5][17] High coupling efficiency (>99%) is critical for obtaining a high yield of the full-length product.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are irreversibly blocked (acetylated) to prevent them from participating in subsequent cycles.[4][5] This step is crucial to minimize the accumulation of n-1 deletion impurity sequences.[2]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[5][17] This completes the cycle, and the process is repeated until the full oligonucleotide is assembled.
Caption: The four-step phosphoramidite cycle for chemical synthesis.
Decision Framework: Choosing a Purification Method
The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the downstream application.[15]
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. biotage.com [biotage.com]
- 3. atdbio.com [atdbio.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. finechem-mirea.ru [finechem-mirea.ru]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. genscript.com [genscript.com]
- 12. tandfonline.com [tandfonline.com]
- 13. atdbio.com [atdbio.com]
- 14. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. labcluster.com [labcluster.com]
- 16. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 18. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 19. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. casss.org [casss.org]
- 23. Multiplex PCR: Optimization and Application in Diagnostic Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 25. Advancements and challenges in mRNA and ribonucleoprotein-based therapies: From delivery systems to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Opportunities and Challenges in the Delivery of mRNA-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2'-Fluoro Modified RNA: A Comparative Guide to Nuclease Resistance
In the realm of RNA therapeutics and research, the inherent instability of RNA molecules in the presence of nucleases presents a significant hurdle. Chemical modifications are a key strategy to enhance the stability and in vivo half-life of RNA-based molecules. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a robust method to confer nuclease resistance. This guide provides an in vitro analysis of the nuclease resistance of 2'-F modified RNA, comparing its performance with other common modifications and unmodified RNA, supported by experimental data and detailed protocols.
Comparative Nuclease Resistance of Modified RNA
The stability of RNA oligonucleotides can be dramatically enhanced through chemical modifications. The 2'-F modification, in particular, offers a significant advantage in resisting degradation by serum nucleases. Below is a summary of the comparative stability of various RNA modifications in the presence of serum.
| RNA Modification | Half-life in Serum | Experimental Conditions | Key Findings |
| Unmodified RNA | Minutes | Human Plasma | Rapidly degraded by serum endonucleases. |
| Unmodified DNA | ~1.5 hours[1] | Human Serum | More stable than unmodified RNA, but still susceptible to degradation[2]. |
| 2'-Fluoro (2'-F) RNA | >24 hours | Human Plasma | Demonstrates a dramatic increase in stability, with over 50% of the siRNA remaining intact after 24 hours. |
| 2'-O-Methyl (2'-O-Me) RNA | ~5 hours (gapmer)[2] | 10% Fetal Calf Serum (FCS) in cell culture medium | Offers moderate protection against nucleases. |
| Phosphorothioate (B77711) (PS) | Days[3] | Plasma/Serum[2][3] | The phosphorothioate backbone modification significantly extends the half-life of oligonucleotides in plasma from minutes to days[3]. |
Note: The provided half-life data is compiled from various studies and may not be directly comparable due to differences in oligonucleotide sequences, the extent of modification, and the specific experimental conditions (e.g., percentage of serum, type of serum). However, the general trend of increased stability with these modifications is well-established.
The enhanced nuclease resistance of 2'-F modified RNA is attributed to the C3'-endo conformation of the ribose sugar, which is favored by the electronegative fluorine atom. This conformation mimics the structure of A-form RNA helices and is less recognized by many nucleases.
Experimental Protocols for Nuclease Resistance Analysis
The following are detailed methodologies for key experiments to assess the in vitro nuclease resistance of modified RNA.
Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is a common method to visually assess the degradation of RNA oligonucleotides over time in the presence of serum.
Materials:
-
Modified and unmodified RNA oligonucleotides (e.g., 5'-labeled with a fluorescent dye like Cy3 or Cy5)
-
Human or Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Nuclease-free water
-
Denaturing polyacrylamide gel (15-20% acrylamide, 7M Urea)
-
1x TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer (e.g., formamide-based)
-
Gel imaging system
Procedure:
-
Preparation of RNA samples: Resuspend the fluorescently labeled RNA oligonucleotides in nuclease-free water to a stock concentration of 20 µM.
-
Incubation with serum:
-
For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a reaction mixture.
-
In a nuclease-free microcentrifuge tube, mix 2 µL of the 20 µM RNA oligonucleotide with 18 µL of 50% human serum in PBS (final RNA concentration: 2 µM).
-
Incubate the tubes at 37°C.
-
-
Quenching the reaction: At each designated time point, take the corresponding tube and stop the nuclease activity by adding an equal volume (20 µL) of a denaturing gel loading buffer containing a chelating agent like EDTA. The 0-minute time point is prepared by adding the loading buffer immediately after mixing the RNA and serum.
-
PAGE analysis:
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Load 10-15 µL of each sample onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and analysis:
-
Visualize the gel using a fluorescence imaging system.
-
The intensity of the full-length RNA band at each time point is quantified. The decrease in band intensity over time indicates the rate of degradation.
-
Fluorescence-Based Nuclease Degradation Assay
This is a high-throughput method that provides real-time quantitative data on RNA degradation.
Materials:
-
Dual-labeled RNA oligonucleotides (a fluorophore on one end and a quencher on the other)
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents:
-
Dilute the dual-labeled RNA oligonucleotide to a working concentration (e.g., 200 nM) in nuclease-free buffer.
-
Prepare a serial dilution of serum in the same buffer.
-
-
Assay setup:
-
In each well of the 96-well plate, add a fixed volume of the diluted RNA oligonucleotide.
-
To initiate the reaction, add the serum dilution to the wells. Include a control with no serum.
-
-
Fluorescence measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours). The excitation and emission wavelengths should be appropriate for the chosen fluorophore.
-
-
Data analysis:
-
The cleavage of the RNA oligonucleotide by nucleases separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Plot the fluorescence intensity against time. The rate of increase in fluorescence is proportional to the rate of RNA degradation.
-
Visualizing Experimental Workflow and Molecular Structure
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of an in vitro nuclease resistance assay.
Caption: Comparison of Natural vs. 2'-F Modified RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Modified Nucleic Acid Duplexes
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of nucleic acid duplexes is a critical parameter in various biological and biotechnological applications, from the development of antisense therapeutics to the design of diagnostic probes. Chemical modifications to the nucleobases, sugar backbone, or phosphate (B84403) linkage can significantly alter this stability, offering a powerful tool for fine-tuning the properties of DNA and RNA duplexes. This guide provides a comparative analysis of the thermal stability of various modified duplexes, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of oligonucleotides with desired hybridization characteristics.
Data Summary: Impact of Modifications on Duplex Thermal Stability
The following table summarizes the changes in melting temperature (Tm), a direct measure of thermal stability, for various duplexes incorporating chemical modifications. The data is compiled from multiple studies and presented as the change in Tm (ΔTm) relative to the corresponding unmodified duplex.
| Modification Type | Specific Modification | Duplex Type | ΔTm (°C) vs. Unmodified | Reference(s) |
| Base Modification | N-4-ethyl-2'-deoxycytidine (d4EtC) replacing dC | DNA/DNA | -2.5 to +7 | [1] |
| 5-(1-propynyl)-uracil (A5PropU) replacing T | DNA/DNA | Significant Increase | [2][3] | |
| N-4-methyl-cytosine (G4MeC) replacing C | DNA/DNA | -2.5 | [1] | |
| Sugar Modification | 2'-O-Methyl (2'-OMe) | RNA/RNA | +12 | [4] |
| 2'-O-Methoxyethyl (2'-OMOE) | RNA/RNA | +16 | [4] | |
| 2'-O-Cyanoethyl (2'-OCE) | RNA/RNA | +19 | [4] | |
| Unlocked Nucleic Acid (UNA) - Internal | RNA/RNA | - (Significant Destabilization) | [5][6] | |
| Unlocked Nucleic Acid (UNA) - Terminal | RNA/RNA | -0.5 to -1.5 (Slight Destabilization) | [5][6] | |
| 2'-Amino | RNA/RNA | -8 | [7] | |
| 2'-Ureido | RNA/RNA | -5 | [7] | |
| Backbone Modification | Phosphorothioate | DNA/RNA | Reduced Stability | [8] |
| Triazole Linkage | DNA/DNA | Destabilizing | [8] | |
| Triazole Linkage with G-clamp | DNA/DNA & DNA/RNA | Greatly Increased Stability | [9][10][11] | |
| Combined Modification | 2'-O-Methyl on sugars adjacent to formacetal or thioformacetal linkage | DNA/RNA | Greatly Stabilized | [8] |
Key Observations:
-
Base Modifications: Substitutions on the nucleobases can have varied effects. For instance, N-4-ethyl-2'-deoxycytidine (d4EtC) can either slightly decrease or increase duplex stability depending on the sequence context, with the goal of equalizing the stability of GC and AT pairs.[1] In contrast, a 5-(1-propynyl) group on uracil (B121893) leads to a significant increase in stability, attributed to enhanced stacking interactions.[2][3]
-
Sugar Modifications: Modifications at the 2' position of the sugar ring are a common strategy to enhance thermal stability. 2'-O-alkyl modifications like 2'-O-methyl, 2'-O-methoxyethyl, and 2'-O-cyanoethyl all substantially increase the melting temperature of RNA duplexes.[4] Conversely, "unlocked" nucleic acids (UNA), which introduce conformational flexibility, are destabilizing, particularly when placed internally.[5][6]
-
Backbone Modifications: While some backbone modifications like phosphorothioates and simple triazole linkages tend to decrease duplex stability, combining modifications can lead to significant stabilization.[8] For example, a triazole linkage flanked by a G-clamp nucleobase analogue dramatically increases the stability of both DNA/DNA and DNA/RNA hybrids.[9][10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the thermal stability of nucleic acid duplexes.
UV-Melting Temperature (Tm) Analysis
This is the most common method for determining the thermal stability of nucleic acid duplexes. It involves monitoring the absorbance of UV light by the sample as the temperature is increased. The melting temperature (Tm) is the temperature at which 50% of the duplex molecules have dissociated into single strands.
Protocol:
-
Sample Preparation: Dissolve the oligonucleotide and its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) to a final concentration of 2 µM for each strand.[4]
-
Denaturation and Annealing: Heat the solution to 85-95°C for 10 minutes to ensure complete dissociation of any pre-existing duplexes.[4][12] Then, cool the solution slowly to a starting temperature (e.g., 15°C) at a rate of 1.0°C/min to allow for proper duplex formation.[4]
-
Data Acquisition: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Increase the temperature at a constant rate (e.g., 1.0°C/min) while continuously monitoring the absorbance at 260 nm.[4]
-
Data Analysis: The melting curve is generated by plotting absorbance versus temperature. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this curve.[13]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that directly measures the heat absorbed by a sample during a temperature-induced transition. This allows for the determination of not only the Tm but also the thermodynamic parameters of duplex formation, including enthalpy (ΔH°) and entropy (ΔS°).
Protocol:
-
Sample Preparation: Dissolve oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a concentration of approximately 100 µM.[12]
-
Degassing: Degas the sample and buffer solutions by ultrasonication for about 10 minutes to prevent bubble formation during the experiment.[12]
-
Data Acquisition: Load the sample and a reference (buffer only) into the DSC instrument. Scan the temperature over a desired range at a constant rate.
-
Data Analysis: The resulting thermogram shows the heat capacity of the sample as a function of temperature. The area under the peak of the transition curve is used to calculate the calorimetric enthalpy of melting. Thermodynamic parameters can be derived from the analysis of the melting curves.[14][15]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of the thermal stability of modified duplexes.
Caption: Workflow for comparing modified duplex thermal stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility | Semantic Scholar [semanticscholar.org]
- 11. Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility - Chemical Science (RSC Publishing) DOI:10.1039/C3SC51753E [pubs.rsc.org]
- 12. High-throughput methods for measuring DNA thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. | Semantic Scholar [semanticscholar.org]
Unlocking Enhanced Oligonucleotide Performance: A Comparative Analysis of DMT-2'-F-iBu-G, LNA, and MOE Modifications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical modifications is paramount to the success of oligonucleotide-based therapeutics. These modifications can significantly enhance properties such as binding affinity, nuclease resistance, and in vivo efficacy. This guide provides an objective comparison of three prominent modifications: 2'-Deoxy-2'-fluoro-N-isobutyryl-guanosine (DMT-2'-F-iBu-G), Locked Nucleic Acid (LNA), and 2'-O-Methoxyethyl (MOE), supported by available experimental data and detailed methodologies.
This comparative analysis aims to equip researchers with the necessary information to make informed decisions when designing oligonucleotides for therapeutic and research applications. Below, we delve into the chemical structures, performance metrics, and experimental protocols relevant to these three critical modifications.
Chemical Structures of the Modifications
The distinct chemical structures of this compound, LNA, and MOE underlie their unique functional properties.
Caption: Chemical features of this compound, LNA, and MOE.
Performance Comparison
The following table summarizes the key performance characteristics of oligonucleotides modified with this compound, LNA, and MOE, based on data compiled from various studies. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can be sequence and context-dependent.
| Performance Metric | This compound (2'-Fluoro) | Locked Nucleic Acid (LNA) | 2'-O-Methoxyethyl (MOE) |
| Binding Affinity (ΔTm per modification) | +2.5°C[1] | +4 to +8°C[1] | +0.9 to +1.7°C[1] |
| Nuclease Resistance | High[2] | Very High[2] | High |
| In Vivo Efficacy | Potent, but can be associated with toxicity[3][4] | Highly potent, but associated with a risk of hepatotoxicity[5] | Good potency with a favorable safety profile[5] |
| Toxicity Profile | Potential for hepatotoxicity[4][6] | Risk of hepatotoxicity, sequence-dependent[5][6][7] | Generally well-tolerated with reduced pro-inflammatory effects |
Experimental Protocols
To provide a framework for evaluating these modifications, detailed methodologies for key experiments are outlined below. These protocols are representative of standard practices in the field.
Binding Affinity Determination (Melting Temperature Analysis)
This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability and an indicator of binding affinity.
Caption: Workflow for determining oligonucleotide binding affinity.
Methodology:
-
Oligonucleotide Duplex Preparation:
-
Resuspend the modified antisense oligonucleotide and its complementary RNA or DNA strand in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
Mix equimolar amounts of the sense and antisense strands.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Dilute the annealed duplex to a final concentration of 2-4 µM in the annealing buffer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against the temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.
-
Nuclease Resistance Assay (Serum Stability)
This protocol assesses the stability of modified oligonucleotides in the presence of nucleases found in serum.
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Methodology:
-
Incubation:
-
Incubate the modified oligonucleotide (e.g., at a final concentration of 1-5 µM) in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 90% v/v) at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the reaction mixture.
-
-
Nuclease Inactivation:
-
Immediately stop the nuclease activity in the collected aliquots by adding a quenching solution (e.g., EDTA and formamide) and heating to 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
-
Quantification:
-
Visualize and quantify the band corresponding to the full-length, intact oligonucleotide at each time point using a gel documentation system.
-
Calculate the percentage of intact oligonucleotide remaining over time to determine its half-life in serum.
-
In Vivo Efficacy Assessment
This protocol provides a general framework for evaluating the in vivo efficacy of antisense oligonucleotides in a mouse model.
Caption: Workflow for evaluating in vivo efficacy of ASOs.
Methodology:
-
Animal Model and Dosing:
-
Select an appropriate mouse model for the disease of interest.
-
Administer the modified antisense oligonucleotides via a suitable route (e.g., subcutaneous or intravenous injection) at various dose levels. Include a saline-treated control group.
-
-
Tissue Collection:
-
At a predetermined time point after the final dose, euthanize the animals and harvest the target tissues (e.g., liver, kidney).
-
-
RNA Analysis:
-
Extract total RNA from the collected tissues.
-
Quantify the expression level of the target mRNA using quantitative real-time PCR (qRT-PCR). Normalize the target mRNA levels to a housekeeping gene.
-
-
Protein Analysis (Optional):
-
Extract total protein from the tissues and quantify the level of the target protein by Western blotting or ELISA to confirm the downstream effects of mRNA reduction.
-
-
Toxicity Assessment:
-
Monitor the animals for any signs of toxicity, such as changes in body weight or behavior.
-
Collect blood samples for analysis of serum transaminases (ALT, AST) to assess potential hepatotoxicity.
-
Perform histopathological analysis of key organs.
-
Disclaimer: The quantitative data presented in the comparison table is compiled from various scientific publications and should be considered as a general guide. The performance of a specific oligonucleotide will depend on its sequence, design, and the experimental context. Researchers are encouraged to perform their own comparative studies to determine the optimal modification for their specific application.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
Decoding Specificity: A Comparative Guide to DMT-2'-F-iBu-G Containing Probes
For researchers, scientists, and drug development professionals seeking to enhance the precision of their nucleic acid detection assays, the choice of oligonucleotide probe chemistry is paramount. This guide provides a comprehensive comparison of DMT-2'-F-iBu-G containing probes and other leading alternatives, offering insights into their performance based on available experimental data.
The specificity of a probe, its ability to bind exclusively to its intended target sequence, is critical for the accuracy of techniques like quantitative polymerase chain reaction (qPCR), digital PCR (dPCR), and genotyping assays. Chemical modifications to oligonucleotide probes have emerged as a powerful tool to improve their hybridization properties. This guide focuses on 2'-fluoro-isobutyryl-guanosine (2'-F-iBu-G) modified probes and compares them with three other widely used probe technologies: ZEN™ probes, Minor Groove Binder (MGB) probes, and Locked Nucleic Acid (LNA) probes.
Performance Comparison of Probe Technologies
While direct head-to-head studies comparing the performance of this compound probes against all other major chemistries are limited in publicly available literature, we can infer their characteristics based on the properties of 2'-fluoro modifications and compare them with established data for ZEN, MGB, and LNA probes.
2'-fluoro modifications, such as in this compound, are known to confer high nuclease resistance and exceptional binding affinity to RNA targets.[1] This increased affinity can lead to higher probe melting temperatures (Tm), allowing for the use of shorter probes, which can, in turn, enhance specificity.
The following table summarizes the key performance characteristics of each probe type based on available data.
| Feature | This compound Probes | ZEN™ Probes (Double-Quenched) | MGB Probes | LNA™ Probes |
| Primary Mechanism | 2'-sugar modification increases binding affinity and nuclease resistance. | An internal quencher reduces background fluorescence and improves signal-to-noise ratio. | A minor groove binder at the 3' end increases Tm and stabilizes the probe-target duplex. | A methylene (B1212753) bridge in the ribose ring "locks" the conformation, increasing binding affinity and mismatch discrimination. |
| Specificity/Mismatch Discrimination | High, due to increased binding affinity allowing for shorter probe designs. Quantitative data on ΔTm for specific mismatches is not readily available in comparative studies. | High specificity is maintained, with the primary advantage being improved signal clarity. | Excellent for single nucleotide polymorphism (SNP) detection, with a significant ΔTm for mismatches. | Superior mismatch discrimination, often with a ΔTm of around 20°C for single mismatches.[2] |
| Signal-to-Noise Ratio (SNR) | Expected to be good due to high binding affinity. Specific quantitative SNR data is not widely published. | Excellent, due to the presence of an additional internal quencher that minimizes background fluorescence. | Good, with shorter probes leading to more efficient quenching. | Good, with high binding affinity contributing to a stable signal. |
| Sensitivity | High, attributed to strong binding to the target sequence. | High, with lower background enabling the detection of low-abundance targets. | High, with studies indicating up to 1,000 times more sensitivity than conventional qPCR in some applications.[3] | High, due to the strong hybridization characteristics. |
| Nuclease Resistance | High, a known characteristic of 2'-fluoro modified oligonucleotides.[1] | Standard DNA/RNA backbone unless otherwise modified. | Standard DNA backbone unless otherwise modified. | Enhanced in vitro and in vivo stability due to increased resistance to endo- and exonucleases. |
| Key Applications | RNA quantification, gene expression analysis, in vivo studies requiring high nuclease stability. | Multiplex qPCR, low-target quantification, assays requiring high precision. | SNP genotyping, allelic discrimination, detection of short or AT-rich sequences. | SNP genotyping, allele-specific PCR, miRNA detection, in situ hybridization. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these advanced probe technologies. Below are representative protocols for key experiments where these probes are employed.
Experimental Protocol: Single Nucleotide Polymorphism (SNP) Genotyping using qPCR with Modified Probes
This protocol outlines a general procedure for SNP genotyping using a 5'-nuclease qPCR assay with allele-specific probes. This method can be adapted for use with this compound, ZEN, MGB, or LNA modified probes.
1. Assay Design:
-
Primers: Design forward and reverse primers flanking the SNP of interest. Aim for a melting temperature (Tm) of approximately 60-62°C and a length of 18-30 bases.[4]
-
Probes: Design two allele-specific probes, one for the wild-type allele and one for the variant allele.
-
Each probe should be labeled with a different fluorophore (e.g., FAM and VIC).
-
The probe Tm should be 5-10°C higher than the primer Tm.[4]
-
Incorporate the desired modification (this compound, ZEN, MGB, or LNA) according to the manufacturer's guidelines to enhance specificity. For LNA probes, placing a triplet of LNA residues centered on the mismatch has been shown to be effective.[5]
-
2. Reaction Setup:
-
Prepare a master mix containing:
-
qPCR Master Mix (including DNA polymerase, dNTPs, and buffer)
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
Allele 1 Probe (e.g., FAM-labeled) (final concentration 100-250 nM)
-
Allele 2 Probe (e.g., VIC-labeled) (final concentration 100-250 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into PCR plates or tubes.
-
Add 1-10 ng of genomic DNA template to each reaction.
-
Include no-template controls (NTCs) to check for contamination.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
4. Data Analysis:
-
Generate an allelic discrimination plot (also known as a scatter plot or cluster plot) by plotting the fluorescence intensity of the two fluorophores.
-
Homozygous samples will cluster along the x-axis (Allele 1) or y-axis (Allele 2), while heterozygous samples will cluster in the middle.
Visualizing the Mechanisms
To better understand the principles behind these probe technologies, the following diagrams illustrate their key features and the experimental workflow.
Caption: Key features of different modified oligonucleotide probes.
Caption: Workflow for SNP genotyping using qPCR and modified probes.
Caption: Signal generation pathway in a 5'-nuclease qPCR assay.
Conclusion
The selection of an appropriate probe chemistry is a critical determinant of success in nucleic acid detection assays. This compound containing probes, representative of the 2'-fluoro modified class of oligonucleotides, offer the significant advantages of high binding affinity and nuclease resistance. While direct quantitative comparisons with ZEN, MGB, and LNA probes are not extensively documented, the inherent properties of 2'-fluoro modifications suggest they are a strong choice for applications requiring high sensitivity and stability, particularly in RNA detection and in vivo studies.
For applications demanding the highest level of mismatch discrimination, such as SNP genotyping, LNA and MGB probes have a well-established track record with supporting quantitative data. ZEN probes, with their unique internal quencher design, excel in scenarios where a high signal-to-noise ratio is paramount, such as in the detection of low-copy targets or in multiplex assays.
Ultimately, the optimal probe choice will depend on the specific experimental goals, the nature of the target sequence, and the required level of specificity and sensitivity. This guide provides a framework for researchers to make an informed decision based on the current understanding of these powerful molecular tools. Further head-to-head comparative studies will be invaluable in providing a more definitive quantitative ranking of these probe technologies.
References
- 1. Modified “Allele-Specific qPCR” Method for SNP Genotyping Based on FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNP Detection [qiagen.com]
- 3. qPCR Protocol for SNP Genotyping_实验方法 [protocol.everlab.net]
- 4. qPCR Protocol – qPCR for SNP Genotyping | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Silencing Efficiency: siRNA vs. shRNA vs. CRISPRi
For researchers, scientists, and drug development professionals, selecting the optimal gene silencing tool is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of three leading technologies: small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR interference (CRISPRi). We delve into their mechanisms, experimental workflows, and present a comparative analysis of their gene silencing efficiency, supported by experimental data.
This guide offers a comprehensive overview to inform your choice of gene silencing strategy, with detailed experimental protocols and visual aids to clarify complex processes.
At a Glance: Comparing Gene Silencing Technologies
The efficiency of gene silencing can vary depending on the specific technology employed, the target gene, and the experimental conditions. Below is a summary of typical knockdown efficiencies observed for siRNA, shRNA, and CRISPRi, targeting common endogenous genes such as KRAS and GAPDH. It is important to note that the following data is synthesized from multiple studies and direct, side-by-side comparisons under identical conditions are limited.
| Technology | Target Gene | Typical mRNA Knockdown Efficiency | Duration of Silencing | Delivery Method |
| siRNA | KRAS | >90%[1] | Transient (3-7 days) | Lipid-based transfection[2][3][4][5][6] |
| siRNA | GAPDH | >80%[7] | Transient (3-7 days) | Lipid-based transfection[2][3][4][5][6] |
| shRNA | KRAS | Significant knockdown (qualitative)[8] | Stable | Lentiviral transduction[9][10][11][12] |
| CRISPRi | Endogenous genes | Up to 90% protein knockdown[13] | Stable | Lentiviral transduction[9][10][11][12] |
Delving into the Mechanisms: How They Work
Understanding the fundamental mechanisms of each technology is key to appreciating their strengths and limitations.
shRNA (short hairpin RNA): shRNAs are longer RNA sequences that form a tight hairpin loop. They are typically delivered via viral vectors and integrated into the host cell's genome for stable expression. Once transcribed, the shRNA is processed by the cell's machinery (Dicer) into siRNA, which then follows the same pathway as exogenously introduced siRNA to silence the target gene.[15]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for successful gene silencing experiments.
Experimental workflows for siRNA- and shRNA/CRISPRi-mediated gene silencing.
A frequent target of gene silencing studies for therapeutic development is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in numerous cellular processes, including proliferation, differentiation, and apoptosis.[16][17]
Simplified diagram of the canonical TGF-β signaling pathway.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are condensed protocols for the key experimental stages of each gene silencing technique.
siRNA Delivery via Lipid-based Transfection
This protocol is adapted for a 24-well plate format and should be optimized for specific cell lines and experimental conditions.[2][4]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Complex Formation:
-
Dilute 20 pmol of siRNA in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in 50 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C before assessing gene knockdown. The medium can be changed after 4-6 hours if toxicity is a concern.[2]
shRNA and CRISPRi Delivery via Lentiviral Transduction
This protocol outlines the general steps for producing lentiviral particles and transducing target cells.[10][11][12]
-
Lentiviral Packaging:
-
The day before transfection, seed a packaging cell line (e.g., HEK293T) in a 10 cm dish to reach 70-80% confluency.
-
Co-transfect the packaging cells with the shRNA or CRISPRi plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
After 4-6 hours, replace the transfection medium with fresh culture medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Cell Transduction:
-
Seed target cells to be 50-70% confluent on the day of transduction.
-
Add the viral supernatant to the target cells in the presence of a transduction-enhancing agent like polybrene (final concentration of 8 µg/mL).
-
Incubate for 18-20 hours, then replace the virus-containing medium with fresh medium.
-
-
Selection: After 48-72 hours, apply antibiotic selection (e.g., puromycin) to select for successfully transduced cells.
Assessment of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: At the desired time point post-transfection or transduction, harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a DNA-binding dye (e.g., SYBR® Green) or a target-specific probe (e.g., TaqMan®), forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and DNA polymerase.
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative knockdown of the target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a negative control (e.g., cells treated with a non-targeting siRNA or sgRNA).
Concluding Remarks
References
- 1. Therapeutic Silencing of KRAS using Systemically Delivered siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - MX [thermofisher.com]
- 3. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 4. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. siRNA-induced Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Knockdown of Oncogenic KRAS in Non-Small Cell Lung Cancers Suppresses Tumor Growth and Sensitizes Tumor Cells to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. addgene.org [addgene.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. origene.com [origene.com]
- 13. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 14. synthego.com [synthego.com]
- 15. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 16. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 17. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mcgill.ca [mcgill.ca]
- 20. bu.edu [bu.edu]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DMT-2'-F-iBu-G: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the disposal of DMT-2'-F-iBu-G, a modified oligonucleotide. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical and Hazard Profile
This compound is a modified deoxyguanosine building block used in oligonucleotide synthesis. Understanding its chemical and hazard profile is the first step in its safe disposal.
| Property | Value | Reference |
| CAS Number | 144089-96-3 | [1] |
| Molecular Formula | C35H36FN5O7 | [1] |
| Molecular Weight | 657.69 g/mol | [1] |
| Physical Form | Solid | [2] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4)[1], Skin corrosion/irritation (Category 2)[1], Serious eye damage/eye irritation (Category 2A)[1], Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | |
| Hazard Statements | H302: Harmful if swallowed[1], H315: Causes skin irritation[1], H319: Causes serious eye irritation[1], H335: May cause respiratory irritation[1] | |
| Signal Word | Warning | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to mitigate risks and ensure that all waste streams are handled in a compliant manner.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (nitrile or other chemically resistant material), and a lab coat.[1]
-
If handling the solid form in a way that could generate dust, use a suitable respirator.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused reagent, contaminated personal protective equipment (gloves, wipes), and weighing papers.
-
Place this waste in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, screw-on cap.[3]
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][5]
-
Ensure the pH of the waste solution is neutral before collection, unless the collection container is specifically designed for acidic or basic waste.
-
Never dispose of solutions containing this chemical down the drain.[2]
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, followed by water if appropriate).[4]
-
The rinsate from this process must be collected and treated as hazardous liquid waste.[4]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash, provided the label is defaced or removed.[4]
-
3. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable solvent, such as 70% ethanol (B145695) or isopropanol, followed by a thorough wipe-down.
-
Dispose of all cleaning materials (wipes, absorbent pads) as solid hazardous waste.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated secondary containment area.[3]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
Keep waste containers securely closed except when adding waste.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling DMT-2'-F-iBu-G
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling DMT-2'-F-iBu-G. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a modified phosphoramidite (B1245037) used in oligonucleotide synthesis.[1] Like similar chemical compounds, it presents specific health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Identification:
This compound is classified as a hazardous substance with the following warnings:
The GHS07 pictogram, indicating "Harmful," is associated with this compound.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately.[4] |
| Laboratory Coat | A standard laboratory coat must be worn to protect against incidental contact.[4][5] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood or if dust is generated. An N95 or P1 type dust mask can be used for nuisance levels of dust.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage Protocol:
-
Preparation: All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that a safety shower and an eye wash station are readily accessible.[3]
-
Handling: Avoid direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[4] Prevent the formation of dust and aerosols.[5]
-
Storage: Keep the container tightly sealed to protect it from moisture and air.[4] Store in a dry, well-ventilated area at the recommended temperature of -20°C.[4][6] Keep away from heat and oxidizing agents.[4]
-
Hygiene: Wash hands thoroughly after handling the compound.[4]
Disposal Plan: Deactivation and Waste Management
Unused, expired, or waste this compound must be chemically deactivated before disposal as hazardous waste. The reactive phosphoramidite moiety is sensitive to moisture and can be hydrolyzed to a less reactive state.[4]
Experimental Protocol for Deactivation:
This protocol is intended for small quantities of solid waste or residues in empty containers.
-
Preparation: Conduct all deactivation procedures within a certified chemical fume hood while wearing all required PPE.
-
Dissolution:
-
For solid waste: Carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[4]
-
-
Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A volume ratio of approximately 1:10 (phosphoramidite solution to bicarbonate solution) is recommended to ensure a complete reaction.[4]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[4]
-
Waste Collection: Transfer the resulting aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[4]
In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[4] Collect the absorbed material in a sealed container for disposal following the deactivation protocol. Decontaminate the spill area with a suitable solvent such as alcohol.[4] Do not allow the chemical to enter drains or waterways.[4]
Workflow for Handling and Disposal of this compound
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
